molecular formula C10H8FNO B1226975 2-(4-Fluorophenyl)-3-oxobutanenitrile CAS No. 447-03-0

2-(4-Fluorophenyl)-3-oxobutanenitrile

Cat. No.: B1226975
CAS No.: 447-03-0
M. Wt: 177.17 g/mol
InChI Key: BASLPLDKFVWJLO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-oxobutanenitrile (CAS 447-03-0) is a fluorinated organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a 4-fluorophenyl group and both nitrile and ketone functional groups, makes it a versatile precursor for the synthesis of more complex, biologically active molecules . The compound is typically supplied for laboratory use and should be stored sealed in a dry environment at 2-8°C to preserve stability . Researchers can utilize this compound to develop potential pharmaceutical candidates, leveraging the fluorophenyl moiety to influence the pharmacokinetic properties of target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLPLDKFVWJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963268
Record name 2-(4-Fluorophenyl)-3-oxobutanenitrile
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Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-03-0
Record name α-Acetyl-4-fluorobenzeneacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-3-oxobutyronitrile
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Record name 2-(4-Fluorophenyl)-3-oxobutanenitrile
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Record name 2-(4-fluorophenyl)-3-oxobutyronitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-oxobutanenitrile (CAS 447-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile, with CAS number 447-03-0, is a fluorinated β-ketonitrile that serves as a valuable intermediate in organic synthesis. Its structural features, including a reactive ketone, a nitrile group, and a fluorophenyl moiety, make it a versatile building block for the construction of various heterocyclic compounds. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data compiled from various chemical databases and suppliers.[1][2]

PropertyValueReference
CAS Number 447-03-0[1][2][3]
Molecular Formula C₁₀H₈FNO[1][2][3]
Molecular Weight 177.17 g/mol [1][2]
IUPAC Name This compound[1][2]
Synonyms α-Acetyl-4-fluorobenzeneacetonitrile, 2-(p-fluorophenyl)acetoacetonitrile[1][2][4]
Appearance Solid (form)[5]
SMILES CC(=O)C(C#N)C1=CC=C(C=C1)F[1][2]
InChI Key BASLPLDKFVWJLO-UHFFFAOYSA-N[1][2]

Synthesis

The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. This method involves the reaction of an ester with a nitrile in the presence of a strong base.[6][7][8][9]

General Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product Ethyl 4-fluorophenylacetate Ethyl 4-fluorophenylacetate Claisen Condensation Claisen Condensation Ethyl 4-fluorophenylacetate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt)->Claisen Condensation Acidic Quench Acidic Quench Claisen Condensation->Acidic Quench Extraction Extraction Acidic Quench->Extraction Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Extraction->Purification (e.g., Crystallization, Chromatography) This compound This compound Purification (e.g., Crystallization, Chromatography)->this compound

General Synthesis Workflow
Experimental Protocol: Claisen Condensation

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of β-ketonitriles.[4][10]

Materials:

  • 4-Fluorophenylacetonitrile

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Alternatively, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • To the stirred solution/suspension, add a mixture of 4-fluorophenylacetonitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Analytical Data

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A reference spectrum is available on PubChem.[1] The interpretation of the key peaks is provided in the table below.[11][12][13]

Wavenumber (cm⁻¹)VibrationFunctional Group
~2250C≡N stretchNitrile
~1720C=O stretchKetone
~1600, ~1500C=C stretchAromatic ring
~1230C-F stretchAryl fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

  • ~2.4 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group (CH₃).

  • ~4.5 ppm (s, 1H): The singlet is attributed to the proton at the chiral center, alpha to both the phenyl ring and the nitrile group.

  • ~7.1-7.4 ppm (m, 4H): The multiplet represents the four protons of the 4-fluorophenyl ring.

Predicted ¹³C NMR (CDCl₃):

  • ~25 ppm: Acetyl methyl carbon (CH₃).

  • ~50 ppm: Methine carbon (CH).

  • ~116 ppm (d, J ≈ 22 Hz): Aromatic carbons ortho to the fluorine.

  • ~117 ppm: Nitrile carbon (C≡N).

  • ~130 ppm (d, J ≈ 9 Hz): Aromatic carbons meta to the fluorine.

  • ~131 ppm: Aromatic carbon ipso to the substituent.

  • ~163 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine.

  • ~195 ppm: Ketone carbonyl carbon (C=O).

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of key functional groups.

Predicted Fragmentation:

  • m/z = 177: Molecular ion [C₁₀H₈FNO]⁺.

  • m/z = 134: Loss of the acetyl group (•COCH₃).

  • m/z = 109: Phenyl fluoride cation [C₆H₄F]⁺.

  • m/z = 43: Acetyl cation [CH₃CO]⁺.

Reactivity and Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to its multiple reactive sites. Its β-ketonitrile moiety makes it particularly suitable for cyclocondensation reactions.

Synthesis of Pyrazole Derivatives

One of the most common applications of β-ketonitriles is in the synthesis of pyrazoles through reaction with hydrazine and its derivatives.[20][21] The reaction proceeds via a condensation reaction followed by intramolecular cyclization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation Cooling & Precipitation Cooling & Precipitation Cyclocondensation->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 3-Methyl-5-(4-fluorophenyl)-1H-pyrazol-4-carbonitrile 3-Methyl-5-(4-fluorophenyl)-1H-pyrazol-4-carbonitrile Recrystallization->3-Methyl-5-(4-fluorophenyl)-1H-pyrazol-4-carbonitrile

Synthesis of a Pyrazole Derivative

This protocol is based on general procedures for the synthesis of pyrazoles from β-ketonitriles.[22][23][24]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic acid

  • Ice water

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, then pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Other Potential Synthetic Applications
  • Pyrimidine Synthesis: β-Ketonitriles can react with amidines, ureas, or thioureas to form substituted pyrimidines, which are important scaffolds in many biologically active compounds.[1][25][26][27]

  • Thiophene Synthesis (Gewald Reaction): In the presence of elemental sulfur and a base, this compound can undergo the Gewald reaction with an active methylene compound to yield highly substituted 2-aminothiophenes.[28][29][30][31][32]

  • Pyridine Synthesis: This compound can serve as a precursor for the synthesis of substituted pyridines through various cyclization strategies.

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, it is a key building block for the synthesis of compounds with therapeutic potential. The pyrazole and pyrimidine cores, readily accessible from this intermediate, are privileged structures in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents, and other drug classes.

Logical Relationship in Bioactive Compound Synthesis

The following diagram illustrates the role of this compound as a starting material in the synthesis of more complex, potentially bioactive molecules.

G Start This compound Step1 Cyclocondensation (e.g., with Hydrazine) Start->Step1 Intermediate Heterocyclic Core (e.g., 3-Methyl-5-(4-fluorophenyl)pyrazole) Step1->Intermediate Step2 Further Functionalization (e.g., N-alkylation, coupling reactions) Intermediate->Step2 End Bioactive Compound (e.g., Kinase Inhibitor) Step2->End

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a beta-ketonitrile of interest in organic synthesis and potential drug discovery. Due to a lack of available experimental data for certain physical properties, this guide presents a combination of computationally predicted values and general synthetic methodologies. A detailed, plausible experimental protocol for its synthesis via Claisen condensation is provided, accompanied by a logical workflow diagram. This document aims to serve as a foundational resource for researchers working with or considering the use of this compound.

Core Physical and Chemical Properties

While experimental determination of all physical properties for this compound is not extensively documented in publicly available literature, a significant amount of data has been computationally predicted. These predicted values offer valuable insights into the compound's characteristics.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈FNOPubChem[1]
Molecular Weight 177.17 g/mol PubChem[1][2]
Physical Form SolidSigma-Aldrich[3]
XLogP3-AA (Predicted) 1.6PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 3PubChem[1][2]
Rotatable Bond Count 2PubChem[1][2]
Exact Mass 177.058992041 DaPubChem[1][2]
Monoisotopic Mass 177.058992041 DaPubChem[1][2]
Topological Polar Surface Area 40.9 ŲPubChem[1][2]
Boiling Point (Predicted) 482.8±45.0 °CChemicalBook[4]
Density (Predicted) 0.976±0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 10.31±0.10Guidechem[6]
Water Solubility (Predicted) Slightly solubleThermo Scientific Chemicals[7]

Note: The boiling point, density, pKa, and water solubility are predicted values and should be treated as estimates. Experimental verification is recommended.

Proposed Synthesis Protocol: Claisen Condensation

The synthesis of β-ketonitriles, such as this compound, is commonly achieved through a Claisen condensation reaction.[8][9][10][11][12] This method involves the base-mediated condensation of an ester with a nitrile. In this proposed protocol, ethyl 4-fluorobenzoate would react with acetonitrile in the presence of a strong base like sodium ethoxide.

Materials and Reagents
  • Ethyl 4-fluorobenzoate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Experimental Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol and sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

  • Addition of Reactants: A solution of ethyl 4-fluorobenzoate in anhydrous toluene is added to the flask. The mixture is then heated to reflux.

  • Nitrile Addition: Acetonitrile is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualized Experimental and Logical Workflows

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthesis protocol.

G Proposed Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reactants and Glassware setup_reaction Set up Reaction Apparatus under Inert Atmosphere prep_reagents->setup_reaction add_ester_base Add Ethyl 4-fluorobenzoate and Sodium Ethoxide setup_reaction->add_ester_base reflux Heat to Reflux add_ester_base->reflux add_nitrile Add Acetonitrile Dropwise reflux->add_nitrile monitor Monitor Reaction Progress (TLC/GC-MS) add_nitrile->monitor quench Quench with HCl monitor->quench Upon Completion extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the proposed synthesis of this compound.

General Mechanism: Claisen Condensation for β-Ketonitrile Synthesis

The underlying chemical transformation in the proposed synthesis is the Claisen condensation. The following diagram outlines the general mechanistic steps.

G General Mechanism of Claisen Condensation cluster_initiation Initiation cluster_condensation Condensation cluster_elimination Elimination start Acetonitrile + Base (e.g., NaOEt) enolate Formation of Nitrile Enolate start->enolate nucleophilic_attack Nucleophilic Attack of Enolate on Ester Carbonyl enolate->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate alkoxide_elimination Elimination of Alkoxide Leaving Group tetrahedral_intermediate->alkoxide_elimination product_formation Formation of β-Ketonitrile alkoxide_elimination->product_formation final_product β-Ketonitrile product_formation->final_product

References

2-(4-Fluorophenyl)-3-oxobutanenitrile chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with a role as a chemical intermediate in various synthetic processes. Its structure, featuring a reactive β-ketonitrile moiety and a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its potential applications in research and development.

Chemical Structure and Properties

This compound possesses a central butanenitrile backbone substituted with a 4-fluorophenyl group at the α-position and a ketone at the β-position.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms α-Acetyl-4-fluorobenzeneacetonitrile, 2-(4-fluorophenyl)acetoacetonitrile[1]
CAS Number 447-03-0[1][2]
Molecular Formula C₁₀H₈FNO[2]
Molecular Weight 177.17 g/mol [1]
Appearance Solid (form may vary)[3]
SMILES CC(=O)C(C#N)C1=CC=C(F)C=C1[1]
InChI InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3[1]

Synthesis

The synthesis of this compound can be achieved through the condensation of an appropriate ester with a nitrile in the presence of a strong base. A representative experimental protocol, adapted from established methods for the synthesis of related α-aryl-β-ketonitriles, is provided below.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-fluorophenylacetate

  • Acetonitrile

  • Sodium ethoxide (or another suitable strong base like sodium hydride)

  • Anhydrous ethanol

  • Diethyl ether

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of ethyl 4-fluorophenylacetate and an excess of acetonitrile.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Acidification: Carefully acidify the aqueous layer with cold 10% hydrochloric acid to precipitate the crude product.

  • Isolation: Extract the product with several portions of diethyl ether. Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

Spectroscopic Technique Expected Characteristics
¹H NMR Signals corresponding to the methyl protons (singlet), the methine proton (singlet), and the aromatic protons of the 4-fluorophenyl group (two doublets of doublets or multiplets).
¹³C NMR Resonances for the methyl carbon, the methine carbon, the nitrile carbon, the ketone carbonyl carbon, and the aromatic carbons of the 4-fluorophenyl group. The carbons attached to the fluorine will show coupling.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch, the ketone (C=O) stretch, and C-F bond vibrations. An FTIR spectrum in a KBr pellet has been reported.[1]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section values for various adducts are available.[6]

Applications in Research and Drug Development

Currently, there is no specific, publicly available information detailing the biological activity or signaling pathway modulation of this compound itself. Its primary role in the scientific literature and commercial availability is that of a versatile chemical intermediate.

The β-ketonitrile functional group is a valuable synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. The 4-fluorophenyl moiety is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability or to modulate receptor binding interactions.

Logical Workflow: Role as a Chemical Intermediate

G Logical Workflow: this compound in Synthesis A This compound B Cyclization Reactions A->B C Functional Group Transformations A->C D Synthesis of Pyrazoles B->D E Synthesis of Pyrimidines B->E F Synthesis of Other Heterocycles B->F G Reduction of Ketone C->G H Modification of Nitrile C->H I Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Modulators) D->I E->I F->I G->I H->I

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical building block with potential for use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. While specific biological activity for this compound has not been reported, its structural features suggest its utility in the creation of diverse libraries of compounds for biological screening. Further research into the synthetic applications and potential biological activities of derivatives of this compound is warranted.

References

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight and related physicochemical properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a compound of interest in medicinal chemistry and organic synthesis.

Molecular Identity and Structure

This compound, also known by synonyms such as α-Acetyl-4-fluorobenzeneacetonitrile, is a beta-ketonitrile compound.[1][2] Its structure consists of a butanenitrile backbone substituted with an oxo group at the 3-position and a 4-fluorophenyl group at the 2-position.

Key Identifiers:

  • CAS Number: 447-03-0[3][4][5]

  • Molecular Formula: C₁₀H₈FNO[1][2][3][4][5][6]

  • SMILES: CC(=O)C(C#N)C1=CC=C(C=C1)F[1][4]

  • InChIKey: BASLPLDKFVWJLO-UHFFFAOYSA-N[1]

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular weight is calculated based on the molecular formula (C₁₀H₈FNO) and the standard atomic weights of each element.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH81.0088.064
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO115.99915.999
Total 177.178

Based on these calculations, the molecular weight of this compound is 177.18 g/mol (rounded). This value is consistent with multiple chemical databases, which report values of 177.17 g/mol and 177.18 g/mol .[1][2][6]

Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion is used to confirm the molecular weight. For this compound, the exact mass is calculated as 177.05899 Da.[1]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's formula.

G cluster_input Inputs cluster_process Process cluster_output Output Compound This compound Formula Determine Molecular Formula (C₁₀H₈FNO) Compound->Formula Atoms Identify Constituent Atoms (C, H, F, N, O) Formula->Atoms AtomicWeights Sum Atomic Weights (10C + 8H + 1F + 1N + 1*O) Atoms->AtomicWeights MW Molecular Weight 177.18 g/mol AtomicWeights->MW

References

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)-3-oxobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the versatile chemical intermediate, 2-(4-Fluorophenyl)-3-oxobutanenitrile. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating available data and presenting a detailed experimental framework.

Chemical Identity and Properties

This compound is a beta-ketonitrile compound featuring a fluorinated aromatic ring.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₀H₈FNO[1]
Molecular Weight 177.17 g/mol [1]
CAS Number 447-03-0
Appearance Solid (predicted)
Monoisotopic Mass 177.058992041 Da[1]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents a combination of predicted data and expected values based on the analysis of its functional groups and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton alpha to the nitrile and ketone groups, and the methyl protons of the acetyl group. The presence of the fluorine atom will likely result in through-space coupling with the ortho-protons of the phenyl ring.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet2HAr-H (ortho to F)
~ 7.0 - 7.2Multiplet2HAr-H (meta to F)
~ 4.5Singlet1HCH(CN)C=O
~ 2.3Singlet3HCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with characteristic splitting patterns due to the fluorine substituent), the methine carbon, and the methyl carbon.

Chemical Shift (δ) (ppm)Assignment
~ 195C=O
~ 163 (d, ¹JCF ≈ 250 Hz)C-F
~ 130 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to F)
~ 128Ar-C (ipso)
~ 116 (d, ²JCF ≈ 22 Hz)Ar-C (meta to F)
~ 115C≡N
~ 50CH(CN)C=O
~ 25CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

An FTIR spectrum of a KBr-pellet sample was recorded on a Bruker IFS 85 A instrument.[1] While the full dataset is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Wavenumber (cm⁻¹)Functional Group
~ 3100 - 3000Aromatic C-H stretch
~ 2250C≡N stretch
~ 1720C=O stretch (ketone)
~ 1600, 1500Aromatic C=C stretch
~ 1230C-F stretch
Mass Spectrometry (MS)
Adductm/zPredicted CCS (Ų)
[M+H]⁺178.06627136.5
[M+Na]⁺200.04821146.3
[M-H]⁻176.05171138.7
[M+NH₄]⁺195.09281154.6
[M+K]⁺216.02215143.4

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound, based on general methods for the synthesis of related β-ketonitriles.

Synthesis of this compound

This procedure is adapted from established methods for the acylation of arylacetonitriles.

Materials:

  • 4-Fluorophenylacetonitrile

  • Ethyl acetate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous ethanol (or anhydrous THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylacetonitrile (1 equivalent) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

  • Acylation: Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to obtain high-resolution mass data.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic and analytical workflow for this compound.

Synthesis_Workflow Reactants 4-Fluorophenylacetonitrile + Ethyl Acetate + Base Reaction Acylation Reaction (Reflux) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical frameworks for solubility prediction, details robust experimental protocols for its determination, and provides a template for the systematic presentation of solubility data. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling them to generate and interpret critical solubility information for applications in drug discovery, formulation, and process chemistry.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential therapeutic applications. Its physicochemical properties, most notably its solubility in various solvent systems, are critical parameters that influence reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding the solubility behavior of this compound is paramount for optimizing synthetic routes and ensuring the developability of new chemical entities.

This guide will cover:

  • Theoretical approaches to predicting solubility.

  • Detailed experimental methodologies for qualitative and quantitative solubility determination.

  • A framework for the systematic presentation of solubility data.

  • A plausible synthetic pathway for the compound.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a compound can be a valuable first step in solvent screening and process development. Several theoretical models can be employed to estimate the solubility of this compound.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which decompose the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each solvent and solute can be characterized by a point in the three-dimensional Hansen space. The closer the HSP values of a solute and a solvent are, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

Thermodynamic Models

Thermodynamic models provide a more rigorous approach to solubility prediction by considering the physicochemical properties of the solute and solvent. The solubility of a solid in a liquid can be described by the ideal solubility equation, with corrections for non-ideal behavior using the activity coefficient. Machine learning and thermodynamic cycle approaches are emerging as powerful tools for accurately predicting solubility curves across different temperatures and solvents.

Experimental Determination of Solubility

Precise and reproducible experimental data are the gold standard for characterizing the solubility of a compound. The following protocols provide a framework for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents with varying polarities provides a rapid understanding of the compound's general solubility characteristics.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound into separate 1.5 mL vials.

  • Solvent Addition: Add a selected solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, ethyl acetate) in 100 µL increments.

  • Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the vial for the presence of undissolved solid against a dark background.

  • Classification: Classify the solubility based on the volume of solvent required to achieve complete dissolution, as outlined in Table 1.

Table 1: Qualitative Solubility Classification

ClassificationSolvent Volume Required for 5 mg SoluteApproximate Solubility Range (mg/mL)
Very Soluble< 100 µL> 50
Freely Soluble100 - 500 µL10 - 50
Soluble500 µL - 1 mL5 - 10
Sparingly Soluble1 - 10 mL0.5 - 5
Slightly Soluble10 - 100 mL0.05 - 0.5
Very Slightly Soluble> 100 mL< 0.05
InsolubleNo dissolution observed-
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker or rotating wheel. Agitate the samples at a consistent speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a controlled temperature.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE). Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

The following diagram illustrates the workflow for the quantitative solubility determination.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solute to solvent B Agitate at constant temperature A->B 24-72h C Sedimentation or Centrifugation B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation

Systematic and clear presentation of solubility data is crucial for its interpretation and application. The following tables provide a template for reporting the solubility of this compound.

Table 2: Qualitative Solubility of this compound

SolventPolarity IndexClassification
Water9.0Data to be generated
Methanol6.6Data to be generated
Ethanol5.2Data to be generated
Acetonitrile6.2Data to be generated
Acetone5.1Data to be generated
Ethyl Acetate4.4Data to be generated
Dichloromethane3.1Data to be generated
Toluene2.4Data to be generated
Heptane0.1Data to be generated

Table 3: Quantitative Solubility of this compound at Different Temperatures

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Solvent 1Data to be generatedData to be generated
Solvent 2Data to be generatedData to be generated
Solvent 3Data to be generatedData to be generated
Solvent 4Data to be generatedData to be generated

Plausible Synthetic Pathway

While various synthetic routes to 2-aryl-3-oxobutanenitriles exist, a common and plausible method involves the acylation of a substituted phenylacetonitrile. The following diagram outlines a potential synthetic pathway for this compound.

G A 4-Fluorophenylacetonitrile D Intermediate Enolate A->D Deprotonation B Strong Base (e.g., NaH, NaOEt) C Acylating Agent (e.g., Ethyl Acetate) C->D Acylation E This compound D->E Protonation F Acidic Workup

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-3-oxobutanenitrile: Handling, Storage, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. The document details critical information on its handling, storage, and safety, alongside theoretical and practical insights into its synthesis and analysis. This guide is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a solid, beta-ketonitrile compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₈FNO[3]
Molecular Weight 177.17 g/mol [3]
Appearance Solid[2]
CAS Number 447-03-0[3]
IUPAC Name This compound[3]
Synonyms 2-(4-Fluorophenyl)-3-oxobutyronitrile, 2-(4-fluorophenyl)acetoacetonitrile, α-Acetyl-4-fluorophenylacetonitrile[3][4]
SMILES CC(=O)C(C#N)C1=CC=C(F)C=C1)[3]
InChI Key BASLPLDKFVWJLO-UHFFFAOYSA-N[3]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[3]

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[3]

Recommended Handling Procedures

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Guidelines

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Container : Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Environment : Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage (2-8°C).

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.

  • Classification : It is classified under Storage Class Code 11: Combustible Solids.[2]

Experimental Protocols

Synthesis via Claisen Condensation

This reaction involves the base-mediated condensation of an ester and a nitrile. In this case, 4-fluorophenylacetonitrile would serve as the nitrile component and ethyl acetate as the ester.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Fluorophenylacetonitrile P1 This compound R1->P1 + R2 R2 Ethyl Acetate Re1 Sodium Ethoxide Re1->P1 Base Re2 Ethanol (solvent) Re2->P1 Solvent Re3 Aqueous Acid (workup) Re3->P1 Workup

Figure 1: Conceptual workflow for the synthesis of this compound.

Materials:

  • 4-Fluorophenylacetonitrile

  • Ethyl acetate

  • Sodium metal

  • Absolute ethanol

  • 10% Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • Reaction: While refluxing the sodium ethoxide solution with stirring, add a mixture of 4-fluorophenylacetonitrile and ethyl acetate through the dropping funnel over a period of one hour.

  • Reflux: Continue to reflux the reaction mixture for an additional 3 hours.

  • Workup: After cooling, pour the reaction mixture into cold water. Extract the aqueous alkaline mixture with diethyl ether to remove any unreacted ester. The ether extracts are discarded.

  • Acidification and Extraction: Acidify the aqueous solution with cold 10% hydrochloric acid. Extract the product into diethyl ether.

  • Washing: Wash the ether solution sequentially with water, 10% sodium bicarbonate solution, and again with water.

  • Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or aqueous methanol to obtain a product of higher purity.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point. Detection can be performed using a UV detector.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Context and Significance

This compound serves as a crucial building block in the synthesis of the immunomodulatory drug leflunomide .[9][10] Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.

The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[11][12][13] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[11][12][13] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in lymphocytes and thereby exerting its immunosuppressive and anti-inflammatory effects.[14]

G cluster_synthesis Drug Synthesis cluster_activation Metabolic Activation cluster_pathway Signaling Pathway Inhibition A This compound B Leflunomide (Prodrug) A->B Chemical Synthesis C Teriflunomide (Active Metabolite) B->C In vivo conversion F DHODH C->F Inhibits D Dihydroorotate E Orotate D->E Oxidation G De Novo Pyrimidine Synthesis E->G H Lymphocyte Proliferation G->H

Figure 2: Role of this compound as a precursor to Leflunomide and its mechanism of action.

This inhibition of a critical metabolic pathway highlights the importance of this compound as a starting material in the development of targeted therapies for autoimmune diseases like rheumatoid arthritis.[15]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties, safe handling procedures, and synthetic routes is essential for its effective and responsible use in research and drug development. This guide provides a comprehensive summary of the currently available technical information to aid scientists and researchers in their work with this compound.

References

An In-depth Technical Guide to the Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability of 2-(4-fluorophenyl)-3-oxobutanenitrile under acidic conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines the scientifically predicted degradation pathways based on its chemical structure and provides detailed, industry-standard experimental protocols for formally assessing its stability. These protocols are designed to meet the rigorous standards required in pharmaceutical research and development.

Introduction

This compound is a β-ketonitrile compound. The stability of such molecules is a critical parameter in drug development, as it influences shelf-life, formulation strategies, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API). Understanding the degradation profile under various stress conditions, particularly acidic environments which can be encountered during synthesis, formulation, or in vivo, is a regulatory requirement and a fundamental aspect of chemical and pharmaceutical research. This guide focuses on the theoretical and practical aspects of evaluating the stability of this compound when exposed to acidic conditions.

Predicted Degradation Pathway under Acidic Conditions

The chemical structure of this compound contains two primary functional groups susceptible to transformation under acidic conditions: a nitrile group and a ketone group. The most probable degradation pathway involves the acid-catalyzed hydrolysis of the nitrile functional group.[1][2][3]

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3] This is followed by a nucleophilic attack by water, leading to the formation of an imidic acid intermediate. This intermediate then tautomerizes to an amide. Subsequently, the amide undergoes further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium ion.[1][2] The final degradation product is therefore predicted to be 2-(4-fluorophenyl)-3-oxobutanoic acid.

G cluster_main Predicted Acid-Catalyzed Hydrolysis Pathway A This compound B Protonated Nitrile Intermediate A->B + H₃O⁺ - H₂O C Amide Intermediate (2-(4-fluorophenyl)-3-oxobutanamide) B->C + 2H₂O - H₃O⁺ D Final Degradation Product (2-(4-fluorophenyl)-3-oxobutanoic acid) C->D + H₃O⁺ - NH₄⁺ G cluster_workflow Experimental Workflow for Acidic Stability Assessment start Start: High Purity Compound prep Prepare 1 mg/mL Stock Solution start->prep stress Expose to Acidic Conditions (e.g., 0.1M HCl, 60°C) prep->stress control Prepare Control Sample (in Water) prep->control sample Withdraw Aliquots at Time Intervals (0, 2, 4, 8... hrs) stress->sample analyze Analyze via Stability-Indicating HPLC Method control->analyze neutralize Cool and Neutralize Samples sample->neutralize neutralize->analyze data Quantify Degradation & Identify Products analyze->data end End: Stability Profile Established data->end

References

Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile under basic conditions. The core focus is on the principal degradation pathways, namely the retro-Claisen condensation and nitrile hydrolysis, which are critical considerations in the synthesis, formulation, and storage of this compound and related β-ketonitriles. This document outlines the mechanistic details of these degradation reactions, factors influencing their rates, and detailed experimental protocols for stability assessment. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide provides a framework for its determination and presents illustrative data.

Introduction

This compound is a versatile intermediate in organic synthesis, finding application in the preparation of various heterocyclic compounds and pharmacologically active molecules. As a β-ketonitrile, its structure incorporates both a ketone and a nitrile group, flanking a reactive α-carbon. This structural arrangement makes the molecule susceptible to degradation under certain conditions, particularly in the presence of bases. Understanding the stability profile of this compound is paramount for process optimization, formulation development, and ensuring the quality and shelf-life of resulting products. This guide details the primary degradation pathways anticipated under basic conditions and provides methodologies for their investigation.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈FNO

  • Molecular Weight: 177.18 g/mol

  • Appearance: Solid

  • Key Structural Features: The molecule possesses a central methylene group activated by two electron-withdrawing groups: a ketone and a nitrile. The presence of a 4-fluorophenyl group at the α-position influences the electronic properties and reactivity of the molecule.

Stability Under Basic Conditions: Degradation Pathways

Under basic conditions, this compound is susceptible to two primary degradation pathways:

  • Retro-Claisen Condensation: A carbon-carbon bond cleavage reaction.

  • Nitrile Hydrolysis: Conversion of the cyano group to an amide and subsequently to a carboxylate.

The prevalence of each pathway is dependent on factors such as the strength and concentration of the base, temperature, solvent, and reaction time.

Retro-Claisen Condensation

The retro-Claisen condensation is the reverse of the Claisen condensation used to synthesize β-dicarbonyl compounds. In the presence of a base, the α-proton of this compound is acidic and can be abstracted to form an enolate. While this enolate is a key intermediate in many synthetic reactions, under certain basic conditions, particularly with nucleophilic bases in protic solvents, it can lead to the cleavage of the Cα-C(O) bond.

The reaction proceeds via nucleophilic attack of a base (e.g., hydroxide) at the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the carbon-carbon bond to yield an ester and the carbanion of a nitrile.

Primary Degradation Products:

  • An ester (e.g., an acetate if the attacking nucleophile is an alkoxide, or a carboxylate if it is hydroxide).

  • (4-Fluorophenyl)acetonitrile.

Caption: Retro-Claisen Condensation Pathway.

Nitrile Hydrolysis

The nitrile group of this compound can undergo hydrolysis under basic conditions to form first an amide and then, upon further hydrolysis, a carboxylate salt.[1][2][3] This reaction is typically promoted by hydroxide ions and often requires elevated temperatures.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to yield an imidic acid, which tautomerizes to the more stable amide.[4] Under more stringent conditions, the amide can be further hydrolyzed to the corresponding carboxylate.

Primary Degradation Products:

  • 2-(4-Fluorophenyl)-3-oxobutanamide

  • 2-(4-Fluorophenyl)-3-oxobutanoic acid (as its carboxylate salt)

Nitrile_Hydrolysis reactant This compound amide 2-(4-Fluorophenyl)-3-oxobutanamide reactant->amide Hydrolysis Step 1 (OH⁻, H₂O) carboxylate 2-(4-Fluorophenyl)-3-oxobutanoate amide->carboxylate Hydrolysis Step 2 (OH⁻, H₂O, heat)

Caption: Nitrile Hydrolysis Pathway.

Quantitative Data Summary

Due to the lack of specific published stability studies on this compound, the following tables are presented as templates to be populated with experimental data.

Table 1: Illustrative Degradation of this compound in 0.1 M NaOH at 50°C

Time (hours)This compound (%)(4-Fluorophenyl)acetonitrile (%)2-(4-Fluorophenyl)-3-oxobutanamide (%)
0100.00.00.0
195.22.52.3
482.19.88.1
868.518.313.2
2440.335.124.6

Table 2: Illustrative Effect of Base Concentration on Degradation after 24 hours at Room Temperature

BaseConcentration (M)This compound Remaining (%)
NaOH0.0198.5
NaOH0.185.2
NaOH1.055.7
Na₂CO₃0.196.3
Triethylamine0.199.1

Experimental Protocols

The following protocols are designed to assess the stability of this compound under basic conditions, in line with ICH guidelines for forced degradation studies.

General Stability Study Protocol

This protocol outlines a general approach to studying the degradation of the target compound in a basic solution.

Stability_Protocol cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep1 Prepare stock solution of This compound in a suitable organic solvent (e.g., Acetonitrile) exp1 Mix stock solution with basic solution to a final desired concentration prep1->exp1 prep2 Prepare aqueous basic solutions of varying pH (e.g., pH 9, 12) and different bases (e.g., NaOH, Na₂CO₃) prep2->exp1 exp2 Incubate samples at controlled temperatures (e.g., RT, 40°C, 60°C) exp1->exp2 exp3 Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours) exp2->exp3 exp4 Quench the reaction by neutralizing the aliquot with an acid (e.g., HCl) exp3->exp4 analysis1 Analyze quenched samples by a validated stability-indicating HPLC method exp4->analysis1 analysis2 Identify and quantify the parent compound and major degradation products analysis1->analysis2

Caption: Experimental Workflow for Stability Study.

HPLC Method for Stability Indicating Assay

A reverse-phase HPLC method is suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Note: This method is a starting point and should be optimized and validated for the specific application.

NMR Spectroscopy for Mechanistic Studies

In-situ NMR spectroscopy can be a powerful tool for monitoring the degradation process in real-time, allowing for the identification of transient intermediates and elucidation of reaction kinetics.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Solvent: A deuterated solvent compatible with the base and analyte (e.g., D₂O with NaOD, or DMSO-d₆ with a non-protic base).

  • Procedure:

    • Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a known amount of base to the NMR tube.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the signals corresponding to the starting material and the appearance and increase of signals for the degradation products. Integration of the peaks allows for the quantification of each species over time.

Conclusion

The stability of this compound under basic conditions is a critical parameter that must be carefully evaluated during its use in chemical synthesis and pharmaceutical development. The primary degradation pathways are the retro-Claisen condensation and nitrile hydrolysis, leading to the formation of (4-fluorophenyl)acetonitrile, acetate, and the corresponding amide and carboxylate of the parent compound, respectively. The rate and extent of these degradation reactions are highly dependent on the reaction conditions. The experimental protocols provided in this guide offer a robust framework for conducting systematic stability studies, enabling researchers to understand and control the degradation of this important chemical intermediate. The development of a validated, stability-indicating analytical method is essential for accurate monitoring of the compound's purity and degradation profile.

References

Unveiling the Transient World of 2-(4-Fluorophenyl)-3-oxobutanenitrile Reaction Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile, a versatile β-ketonitrile, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nitrile, the ketone, and the activated methylene group, flanked by two electron-withdrawing moieties. Understanding the transient intermediates formed during its chemical transformations is paramount for reaction optimization, mechanism elucidation, and the rational design of novel synthetic pathways. This technical guide provides an in-depth exploration of the reaction intermediates of this compound, focusing on key synthetic routes and offering detailed experimental insights.

Core Reaction Pathways and Their Intermediates

The chemical versatility of this compound allows it to participate in a variety of condensation and cyclization reactions. This section will delve into the intermediates formed in some of the most pertinent transformations.

The Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. The reaction typically involves a ketone, an activated nitrile, elemental sulfur, and a base. In the case of this compound, it can react with elemental sulfur in the presence of an amine catalyst to yield highly substituted 2-aminothiophenes.

A plausible reaction pathway for the Gewald reaction of this compound is initiated by the formation of an enamine intermediate.

Reaction Scheme: Proposed Gewald Reaction of this compound

Gewald Reaction Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product start_ketonitrile This compound int_enamine Enamine Intermediate start_ketonitrile->int_enamine + Amine - H2O start_sulfur Elemental Sulfur (S8) int_adduct Sulfur Adduct start_sulfur->int_adduct start_amine Amine (e.g., Morpholine) start_amine->int_enamine int_enamine->int_adduct + Sulfur int_thiiran Thiirane Intermediate (or equivalent) int_adduct->int_thiiran int_cyclized Cyclized Intermediate int_thiiran->int_cyclized Intramolecular Cyclization prod_thiophene 2-Amino-4-(4-fluorophenyl)-5-acetylthiophene-3-carbonitrile int_cyclized->prod_thiophene Tautomerization & Aromatization

Caption: Proposed reaction pathway for the Gewald synthesis of a 2-aminothiophene from this compound, highlighting key intermediates.

Experimental Protocol: Hypothetical Synthesis and Isolation of the Enamine Intermediate

Objective: To synthesize and isolate the enamine intermediate formed from the reaction of this compound and morpholine.

Materials:

  • This compound

  • Morpholine

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

  • NMR tubes and solvents (CDCl₃)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and toluene (5 mL/mmol).

  • Add morpholine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude oil, the enamine intermediate, can be analyzed directly by spectroscopic methods. For purification, column chromatography on silica gel may be attempted, although enamines can be prone to hydrolysis.

Expected Characterization Data for the Enamine Intermediate (Hypothetical):

Data Type Expected Observation
¹H NMR Disappearance of the methine proton signal of the starting material. Appearance of signals corresponding to the morpholine protons and a new vinylic proton.
¹³C NMR Shift in the signals of the carbons involved in the double bond formation.
IR Appearance of a C=C stretching frequency, and disappearance of the C=O stretch of the ketone.
MS (ESI+) A peak corresponding to the [M+H]⁺ of the enamine.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The active methylene group in this compound makes it an excellent substrate for Knoevenagel condensation with aldehydes and ketones. This reaction leads to the formation of a stable α,β-unsaturated nitrile intermediate, which is a versatile precursor for further transformations. A study by Dyachenko et al. describes a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, where the initial step is a Knoevenagel condensation.

Reaction Scheme: Knoevenagel Condensation Intermediate

Knoevenagel Condensation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product start_ketonitrile This compound int_enolate Enolate Intermediate start_ketonitrile->int_enolate + Base start_aldehyde Aldehyde (R-CHO) int_aldol Aldol Adduct start_aldehyde->int_aldol start_base Base (e.g., Piperidine) start_base->int_enolate int_enolate->int_aldol + Aldehyde prod_knoevenagel Knoevenagel Product (α,β-Unsaturated Nitrile) int_aldol->prod_knoevenagel - H2O

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrroles using 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The unique electronic and structural properties of the pyrrole ring enable it to serve as a crucial pharmacophore, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[1][3] This document provides detailed application notes and protocols for the synthesis of functionalized pyrroles utilizing 2-(4-Fluorophenyl)-3-oxobutanenitrile as a key starting material. The methodologies described herein are based on established multi-component reaction strategies, offering an efficient and versatile approach to novel pyrrole-based compounds.[4][5][6]

Synthesis Strategy: Three-Component Reaction

A highly efficient method for the synthesis of polysubstituted pyrroles involves a one-pot, three-component reaction of an α-hydroxyketone, an oxoacetonitrile derivative, and an aniline.[4][5] This approach allows for the rapid generation of diverse pyrrole libraries, which is highly advantageous for structure-activity relationship (SAR) studies in drug development.[6] In this protocol, we adapt this methodology to utilize this compound.

Proposed Reaction Scheme

The proposed reaction involves the condensation of an α-hydroxyketone, this compound, and a substituted aniline in the presence of an acid catalyst, such as acetic acid.

Caption: Proposed three-component synthesis of substituted pyrroles.

Experimental Protocols

General Procedure for the Three-Component Synthesis of Substituted Pyrroles

This protocol is adapted from a similar synthesis of pyrrole-based drug candidates.[4][5]

Materials:

  • α-Hydroxyketone (1.0 mmol)

  • This compound (1.0 mmol)

  • Substituted Aniline (1.1 mmol)

  • Glacial Acetic Acid (1.0 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and heating mantle/stir plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave reaction vial, combine the α-hydroxyketone (1.0 equiv), this compound (1.0 equiv), and the substituted aniline (1.1 equiv).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) and glacial acetic acid (1.0 equiv) to the reaction mixture.

  • Reaction Conditions (Conventional Heating):

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Reaction Conditions (Microwave Irradiation):

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).[7]

    • After the reaction is complete, cool the vial to room temperature.

  • Workup:

    • Partition the reaction mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted pyrrole.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine α-Hydroxyketone, This compound, and Substituted Aniline start->reactants solvent_catalyst Add Ethanol and Acetic Acid reactants->solvent_catalyst reaction Reaction (Conventional Heating or Microwave Irradiation) solvent_catalyst->reaction workup Workup (Extraction and Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Substituted Pyrrole purification->product end End product->end

Caption: General experimental workflow for the synthesis of substituted pyrroles.

Data Presentation

The following table summarizes the expected products and representative analytical data based on analogous reactions.[4]

EntryR¹ (from α-Hydroxyketone)R² (from Aniline)Product StructureExpected Yield (%)Expected ¹H NMR (δ, ppm)
14-TolylH1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile60-707.1-7.2 (m, 4H), 7.0 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 2.3 (s, 3H), 2.3 (s, 3H)
24-MethoxyphenylH1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbonitrile60-707.1 (d, 4H), 6.9 (d, 2H), 6.7 (d, 2H), 6.4 (s, 1H), 3.8 (s, 3H), 2.3 (s, 3H)
34-Chlorophenyl4-Chloro1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile60-707.4 (d, 2H), 7.2 (d, 2H), 7.1 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 2.3 (s, 3H)
44-(Methylsulfonyl)phenylH1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile50-607.8 (d, 2H), 7.2 (d, 2H), 7.1 (dd, 4H), 6.7 (s, 1H), 3.0 (s, 3H), 2.3 (s, 3H)

Note: The expected yields and NMR data are estimations based on similar reported compounds and may vary depending on the specific substrates and reaction conditions.[4]

Application in Drug Discovery: Targeting Signaling Pathways

Pyrrole-containing compounds are known to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.[1] For instance, some pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signaling pathway where a pyrrole-based inhibitor can block the activity of a protein kinase, thereby preventing downstream signaling events that may lead to disease progression.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response Leads to inhibitor Pyrrole-Based Kinase Inhibitor inhibitor->kinase Inhibits

Caption: Inhibition of a protein kinase signaling pathway by a pyrrole derivative.

Conclusion

The synthesis of substituted pyrroles using this compound via a three-component reaction offers a versatile and efficient route to novel compounds with significant potential in drug discovery. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. The ability to rapidly generate diverse pyrrole libraries will facilitate the exploration of their therapeutic potential and the development of next-generation medicines.

References

Application Notes and Protocols: Paal-Knorr Synthesis of Pyrroles from 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted pyrroles via the Paal-Knorr reaction, utilizing 2-(4-Fluorophenyl)-3-oxobutanenitrile as a key starting material. The resulting fluorophenyl-substituted pyrrole scaffold is a valuable pharmacophore in modern drug discovery.

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] In the context of pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[4][5] This reaction is valued for its operational simplicity and the accessibility of its starting materials.[1]

The incorporation of a fluorophenyl moiety into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document outlines a protocol for the synthesis of 4-cyano-5-(4-fluorophenyl)-substituted pyrroles, which are precursors to a variety of biologically active molecules, including potential COX-2 inhibitors and antituberculosis agents.[3][6][7]

Data Presentation

Table 1: Exemplary Paal-Knorr type Synthesis of Substituted Pyrroles
Entry1,4-Dicarbonyl Precursor/EquivalentAmineProductYield (%)Reference
12-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one + 3-Oxobutanenitrile4-Fluoroaniline2-(4-(Methylsulfonyl)phenyl)-5-(4-fluorophenyl)-3-cyano-1H-pyrrole53[6]
22-Hydroxy-1-(p-tolyl)ethan-1-one + 3-Oxobutanenitrile4-Fluoroaniline5-(p-Tolyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile60[6][8]
32-Hydroxy-1-(4-methoxyphenyl)ethan-1-one + 3-Oxobutanenitrile4-Fluoroaniline5-(4-Methoxyphenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile64[6]
42-Hydroxy-1-phenylethan-1-one + 3-Oxobutanenitrile4-Fluoroaniline5-Phenyl-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile62[6]

Note: The reactions presented in this table are three-component reactions that proceed via a Paal-Knorr type mechanism.

Experimental Protocols

General Protocol for the Synthesis of 1,2,5-Trisubstituted-3-cyanopyrroles

This protocol is adapted from a general procedure for a three-component synthesis of substituted pyrroles.[6]

Materials:

  • This compound

  • Substituted phenacyl alcohol (e.g., 2-hydroxy-1-(p-tolyl)ethan-1-one)

  • Amine (e.g., aniline)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the substituted phenacyl alcohol (1.0 mmol) and this compound (1.0 mmol) in ethanol (3 mL) in a round-bottom flask, add the desired amine (1.0 mmol).

  • Add glacial acetic acid (1.0 eq.) to the mixture at room temperature.

  • Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the reaction mixture to dryness under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of 5–35% ethyl acetate in hexane as the eluent to yield the pure N-substituted 2,3,5-functionalized pyrrole.

Characterization Data for an Analogous Product: 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile[6]
  • Appearance: Pale-yellow solid

  • Yield: 60%

  • IR (KBr film) νmax: 2223, 1604, 1512, 1403, 1227 cm−1

  • 1H NMR (400 MHz, CDCl3) δ: 7.16–7.08 (m, 4H), 7.02 (d, J = 8.0 Hz, 2H), 6.92 (d, J = 8.1 Hz, 2H), 6.51 (s, 1H), 2.30 (s, 3H), 2.28 (s, 3H).

  • 13C NMR (101 MHz, CDCl3) δ: 163.5, 161.0, 139.6, 137.3, 135.4, 133.6, 129.9, 129.8, 129.0, 128.3, 127.3, 117.0, 116.6, 116.4, 109.8, 92.6, 21.1, 12.4.

  • HRMS (ESI-TOF) m/z: [M+Na]+ calculated for C19H15FN2Na+ 313.1117; found 313.1111.

Mandatory Visualizations

Paal-Knorr Synthesis Workflow

G General Experimental Workflow for Paal-Knorr Synthesis A Reactant Mixing (1,4-Dicarbonyl Precursor, Amine, Solvent) B Addition of Catalyst (e.g., Acetic Acid) A->B C Heating and Reaction Monitoring (e.g., 70 °C, TLC) B->C D Solvent Evaporation C->D E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, HRMS, IR) E->F

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Proposed Mechanism of Paal-Knorr Pyrrole Synthesis

G Proposed Mechanism of Paal-Knorr Pyrrole Synthesis A 1,4-Dicarbonyl Compound + Primary Amine B Hemiaminal Formation A->B Nucleophilic Attack C Intramolecular Cyclization B->C Ring Closure D Dehydration C->D Elimination of Water E Substituted Pyrrole D->E Aromatization G Simplified COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Pyrrole Derivative (COX-2 Inhibitor) Inhibitor->COX2

References

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines using 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are recognized as privileged structures in drug discovery, exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, they have emerged as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][3] The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is often achieved through the cyclocondensation reaction of 5-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents.[1] This application note provides a detailed protocol for the synthesis of a 7-(4-fluorophenyl)-substituted pyrazolo[1,5-a]pyrimidine derivative using 2-(4-fluorophenyl)-3-oxobutanenitrile and 3-methyl-5-aminopyrazole as key starting materials.

Synthesis Pathway

The synthesis involves a cyclocondensation reaction between 3-methyl-5-aminopyrazole and this compound. The reaction typically proceeds under acidic conditions, where the amino group of the pyrazole attacks the carbonyl carbon of the butanenitrile, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[1,5-a]pyrimidine ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminopyrazole 3-Methyl-5-aminopyrazole Conditions Acetic Acid (Solvent/Catalyst) Reflux Aminopyrazole->Conditions Ketonitrile This compound Ketonitrile->Conditions Product 7-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile Conditions->Product

Caption: Reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.

Materials:

  • 3-Methyl-5-aminopyrazole

  • This compound

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methyl-5-aminopyrazole (1.0 eq) and this compound (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approximately 10-15 mL per gram of aminopyrazole).

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target pyrazolo[1,5-a]pyrimidine.

G Reactants Combine Reactants: 3-Methyl-5-aminopyrazole This compound Solvent Add Glacial Acetic Acid Reactants->Solvent Reflux Heat to Reflux (4-8 hours) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature Reflux->Cool Reaction Complete TLC->Reflux Continue if incomplete Precipitate Pour into Ice Water & Precipitate Cool->Precipitate Filter Vacuum Filtration & Wash with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize: - Melting Point - NMR - Mass Spec Dry->Characterize

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Quantitative Data

The following table presents representative data for the synthesis of 7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile. The values are based on typical results reported for analogous reactions.[4][5]

ParameterValue
Molecular Formula C₁₄H₉FN₄
Molecular Weight 252.25 g/mol
Appearance White to off-white solid
Melting Point 220-225 °C
Yield 75-85%
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.95 (s, 1H), 8.10-8.05 (m, 2H), 7.45-7.40 (m, 2H), 2.70 (s, 3H)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 164.2, 161.7, 155.0, 148.1, 147.5, 131.5, 131.4, 129.8, 116.5, 116.3, 115.4, 92.1, 15.8
Mass Spec (ESI-MS) m/z 253.1 [M+H]⁺

Application in Drug Development: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of cancer.[1] The synthesized compounds can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic agents.

The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Signal Extracellular Signal (e.g., Growth Factor) Signal->Receptor Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase2

Caption: Simplified kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidines.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of 7-(4-fluorophenyl)-substituted pyrazolo[1,5-a]pyrimidines. These compounds serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Further derivatization and biological screening of these molecules could lead to the discovery of potent and selective kinase inhibitors.

References

Gewald reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile for thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Thiophene Synthesis via Gewald Reaction

Topic: Gewald Reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile for the Synthesis of 2-Amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gewald reaction is a robust and efficient multi-component condensation method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antipsychotic drugs.[5][6][7]

This document provides a detailed protocol for the synthesis of 2-amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile from this compound. The incorporation of a fluorophenyl group is of particular interest in drug development for its ability to enhance metabolic stability, binding affinity, and bioavailability. Application notes on the utility of this class of compounds are also discussed.

Reaction Scheme: Reactants: this compound, Elemental Sulfur, and a Base (e.g., Morpholine). Product: 2-Amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile.

Reaction Mechanism

The mechanism of the Gewald reaction has been well-elucidated and proceeds through several key steps.[1][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this case, the keto form of the starting β-ketonitrile) and another molecule of the active methylene nitrile.[1][9][10] However, for the synthesis described, the starting material itself contains both the ketone and the active nitrile functionalities. The first step involves the formation of an enolate.

  • Sulfur Addition: The enolate or a related carbanion attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[8][11]

  • Cyclization and Aromatization: Intramolecular cyclization occurs, followed by the elimination of a sulfur chain and tautomerization to yield the stable, aromatic 2-aminothiophene product.[1][3] The aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction.[9][12]

Application Notes

Substituted 2-aminothiophenes are highly valued scaffolds in drug discovery.[10][13] The target molecule, 2-amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.

  • Kinase Inhibitors: The 2-aminothiophene core is a common feature in various protein kinase inhibitors used in oncology.[7] The amino and cyano groups at the 2- and 3-positions are ideal handles for further functionalization to target the ATP-binding site of kinases such as VEGFR-2 and p38 MAPK.[7]

  • Antimicrobial and Antiviral Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial, antifungal, and antiviral activities.[10]

  • Central Nervous System (CNS) Agents: The structural motif is present in drugs like the anxiolytic Bentazepam and the antipsychotic Olanzapine, highlighting its potential for developing novel CNS-active compounds.[5][6]

The presence of the 4-fluorophenyl group can significantly modulate the pharmacological profile of the molecule, often improving properties like cell membrane permeability and metabolic resistance.

Experimental Protocol

This protocol is a representative procedure adapted for alkyl-aryl ketones, which can exhibit lower reactivity in one-pot Gewald conditions.[14]

4.1 Materials and Reagents

  • This compound

  • Elemental Sulfur (S₈), powder

  • Morpholine (or Piperidine/Triethylamine)

  • Ethanol (or Methanol/DMF)

  • Deionized Water

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

4.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

4.3 Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol (solvent).[7]

  • Begin stirring the mixture to form a suspension.

  • Slowly add the base, morpholine (2.0 equiv.), to the mixture at room temperature.[7]

  • Heat the reaction mixture to 50°C with continuous stirring.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A precipitate should form.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove impurities.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

  • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Data Presentation

The yield and reaction time of the Gewald reaction are highly dependent on the substrates and conditions used. The table below summarizes typical conditions for related aryl ketone substrates.

Starting Ketone/NitrileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acetophenone, MalononitrileMorpholineEthanol50575[14]
4-Methoxyacetophenone, MalononitrilePiperidineMethanolReflux680[4]
Cyclohexanone, Ethyl CyanoacetateMorpholineEthanol45-50288[14]
Acetophenone, Ethyl CyanoacetateMorpholineNone (Ball Mill)600.592[4]
Aryl Ketones (general), MalononitrileDABCODMSO801645-77[15]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants (β-Ketonitrile, Sulfur, Solvent) add_base 2. Add Base (e.g., Morpholine) reagents->add_base heating 3. Heat Reaction (e.g., 50°C) add_base->heating monitoring 4. Monitor by TLC heating->monitoring workup 5. Quench & Precipitate (Pour into ice-water) monitoring->workup Reaction Complete filtration 6. Filter Crude Product workup->filtration purification 7. Purify Product (Recrystallization or Chromatography) filtration->purification characterization 8. Characterize (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Gewald Reaction Mechanism

gewald_mechanism Gewald Reaction Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization cluster_3 Aromatization ketone Ketone + Active Nitrile enolate Enolate Intermediate ketone->enolate Base sulfur_adduct Sulfur Adduct enolate->sulfur_adduct + S₈ cyclized_intermediate Cyclized Intermediate sulfur_adduct->cyclized_intermediate Intramolecular Attack product 2-Aminothiophene (Final Product) cyclized_intermediate->product Tautomerization

Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-(4-Fluorophenyl)-3-oxobutanenitrile in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic scaffolds. The methodologies outlined are intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering efficient pathways to novel chemical entities.

Introduction

Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries for biological screening. This compound is a versatile β-ketonitrile that can serve as a key building block in various MCRs, leading to the formation of highly functionalized heterocyclic systems such as pyridines and dihydropyrimidines. These scaffolds are prevalent in numerous biologically active compounds and approved drugs.

Application 1: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines

The Hantzsch pyridine synthesis and related multicomponent reactions provide a convergent and efficient route to substituted pyridines. By employing this compound as the β-keto component, a variety of substituted 2-amino-3-cyanopyridines can be synthesized in a one-pot reaction with an aldehyde, malononitrile, and an ammonium source. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3][4][5]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-6-(4-fluorophenyl)-5-acetylnicotinonitrile Derivatives

This protocol is adapted from established methods for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[1][2][4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or solvent-free conditions)

  • Catalyst (optional, e.g., piperidine, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS])[1]

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Option A (Solvent-based): Add ethanol (10 mL) to the flask.

  • Option B (Solvent-free): Omit the solvent.[1][4]

  • If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.05 g of TBBDA/PBBS).[1]

  • The reaction mixture is then heated under reflux (for solvent-based reactions) or at a specified temperature (e.g., 100 °C for solvent-free conditions) for the appropriate time (typically 2-8 hours).[1][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration, washed with cold ethanol, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Yields and Characterization Data

The following table summarizes expected yields and characterization data for representative 2-amino-3-cyanopyridine derivatives synthesized using this protocol, based on analogous reactions reported in the literature.[1][4][6]

EntryAldehydeProductYield (%)M.p. (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
1Benzaldehyde2-Amino-6-(4-fluorophenyl)-4-phenyl-5-acetylnicotinonitrile85-95220-225~2.5 (s, 3H, COCH3), ~7.0-8.0 (m, 9H, Ar-H), ~7.2 (s, 2H, NH2)~25.0 (COCH3), ~90.0 (C3), ~115.0 (CN), ~116.0 (d, J=22 Hz, C3', C5'), ~130.0-138.0 (Ar-C), ~158.0-163.0 (C2, C4, C6, C4')
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)-5-acetylnicotinonitrile80-90230-235~2.5 (s, 3H, COCH3), ~7.2-8.0 (m, 8H, Ar-H), ~7.3 (s, 2H, NH2)~25.0 (COCH3), ~90.0 (C3), ~115.0 (CN), ~116.0 (d, J=22 Hz, C3', C5'), ~129.0-139.0 (Ar-C), ~158.0-163.0 (C2, C4, C6, C4')
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-6-(4-fluorophenyl)-5-acetylnicotinonitrile82-92215-220~2.5 (s, 3H, COCH3), ~3.8 (s, 3H, OCH3), ~6.9-8.0 (m, 8H, Ar-H), ~7.1 (s, 2H, NH2)~25.0 (COCH3), ~55.5 (OCH3), ~90.0 (C3), ~114.0-116.0 (CN, Ar-C), ~128.0-140.0 (Ar-C), ~158.0-163.0 (C2, C4, C6, C4')

Note: The spectral data provided are estimations based on similar structures and should be confirmed by experimental analysis.

Visualization: Reaction Workflow and Proposed Mechanism

G Workflow for the One-Pot Synthesis of 2-Amino-3-cyanopyridines cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification R1 2-(4-Fluorophenyl)- 3-oxobutanenitrile Mix Mix Reactants (and optional catalyst) in Ethanol or Solvent-free R1->Mix R2 Aromatic Aldehyde R2->Mix R3 Malononitrile R3->Mix R4 Ammonium Acetate R4->Mix Heat Heat under Reflux or at 100 °C Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Precipitate Cool->Filter Purify Column Chromatography (if necessary) Cool->Purify if no precipitate Product 2-Amino-3-cyanopyridine Derivative Filter->Product Purify->Product

Caption: Workflow for the synthesis of 2-amino-3-cyanopyridines.

Caption: Proposed reaction mechanism for pyridine synthesis.

Application 2: Synthesis of Dihydropyrimidinone (DHPM) Derivatives via Biginelli-type Reaction

The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including calcium channel modulation.[7][8][9][10][11] this compound can be employed as the active methylene component in a Biginelli-type reaction with an aldehyde and urea (or thiourea) to produce novel dihydropyrimidinone derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives

This protocol is based on established Biginelli reaction methodologies.[7][8][9][10][11]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalyst (e.g., HCl, Iodine, or a Lewis acid like CuCl2·2H2O)[8]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of Iodine).

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from 1 to 12 hours depending on the substrates and catalyst used.[7][11]

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation: Expected Yields and Characterization Data for DHPMs

The following table presents the expected data for representative dihydropyrimidinone derivatives based on similar reactions.[7][8][11]

EntryAldehydeN-SourceProductYield (%)M.p. (°C)1H NMR (δ, ppm)
1BenzaldehydeUrea4-Phenyl-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one70-85210-215~5.3 (d, 1H, H-4), ~7.2-7.8 (m, 9H, Ar-H), ~7.9 (s, 1H, NH), ~9.2 (s, 1H, NH)
24-NitrobenzaldehydeUrea4-(4-Nitrophenyl)-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one75-90225-230~5.5 (d, 1H, H-4), ~7.4-8.3 (m, 8H, Ar-H), ~8.1 (s, 1H, NH), ~9.4 (s, 1H, NH)
3BenzaldehydeThiourea4-Phenyl-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione70-85200-205~5.4 (d, 1H, H-4), ~7.2-7.8 (m, 9H, Ar-H), ~9.7 (s, 1H, NH), ~10.4 (s, 1H, NH)

Note: The spectral data provided are estimations based on similar structures and should be confirmed by experimental analysis.

Visualization: Biginelli Reaction Workflow and Mechanism

G Workflow for the Biginelli-type Synthesis of DHPMs cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification R1 2-(4-Fluorophenyl)- 3-oxobutanenitrile Mix Dissolve Reactants and Catalyst in Ethanol R1->Mix R2 Aromatic Aldehyde R2->Mix R3 Urea or Thiourea R3->Mix Heat Heat under Reflux Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallization (if necessary) Filter->Recrystallize Product Dihydropyrimidinone Derivative Filter->Product if pure Recrystallize->Product

Caption: Workflow for the synthesis of dihydropyrimidinones.

Caption: Proposed mechanism for the Biginelli reaction.

Conclusion

The use of this compound in multicomponent reactions provides a straightforward and efficient approach to novel and diverse heterocyclic compounds. The protocols described herein for the synthesis of substituted pyridines and dihydropyrimidinones can be readily implemented in a research setting. These methodologies offer a platform for the generation of compound libraries for drug discovery programs and for the synthesis of complex molecular targets. The versatility of the starting materials allows for the introduction of a wide range of substituents, enabling fine-tuning of the physicochemical and pharmacological properties of the final products.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)-3-oxobutanenitrile as a Versatile Precursor for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP in the kinase active site.

2-(4-Fluorophenyl)-3-oxobutanenitrile is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential as kinase inhibitors. Its β-ketonitrile functionality allows for facile cyclization reactions to form key pharmacophores such as pyrazoles and pyrimidines. The presence of the 4-fluorophenyl group is a common feature in many potent kinase inhibitors, often contributing to favorable binding interactions within the ATP pocket. These application notes provide detailed protocols for the synthesis of pyrazole and pyrimidine-based kinase inhibitor scaffolds from this compound and present relevant kinase inhibition data for structurally similar compounds.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

The following tables summarize the kinase inhibitory activities of pyrazole and pyrimidine derivatives containing a 4-fluorophenyl moiety, which are structurally analogous to the compounds that can be synthesized from this compound. This data provides an indication of the potential efficacy of the synthesized compounds.

Table 1: Kinase Inhibitory Activity of 4-Fluorophenyl-Substituted Pyrazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
AminopyrazoleAkt11.3Compound 2 (a rigid analogue of Afuresertib)
AminopyrazoleCDK11520Compound 25
AminopyrazoleCDK224Compound 22
AminopyrazoleCDK523Compound 22
Pyrazolyl BenzimidazoleAurora A35Compound 8
Pyrazolyl BenzimidazoleAurora B75Compound 8

Table 2: Kinase Inhibitory Activity of 4-Fluorophenyl-Substituted Pyrimidine and Pyrrolopyridine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference Compound Example
2-Amino-4,6-diarylpyrimidineABL1>10 (for most derivatives)Compound 1e (IC50 = 8.77 µM vs. K562 cells)[1]
Pyrrolo[2,3-b]pyridinep38Potent and SelectiveRWJ 68354[2]

Experimental Protocols

The following protocols describe the synthesis of key kinase inhibitor scaffolds from this compound.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine

This protocol outlines the synthesis of a key aminopyrazole intermediate via the cyclization of this compound with hydrazine, a common method for synthesizing 3-(5)-aminopyrazoles from β-ketonitriles[3].

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the desired 5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 2-Amino-6-(4-fluorophenyl)-4-methylpyrimidine-5-carbonitrile

This protocol describes a plausible synthesis of an aminopyrimidine scaffold. The reaction of β-ketonitriles with guanidine is a known method for the preparation of substituted 2-aminopyrimidines[4].

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Signaling Pathway: A Representative Kinase Signaling Cascade

The following diagram illustrates a generic kinase signaling pathway that is often targeted by kinase inhibitors.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Ras Ras Adaptor_Protein->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Raf Kinase_Inhibitor->MEK Kinase_Inhibitor->ERK Experimental_Workflow Precursor This compound Cyclization_Reaction Cyclization Reaction (with Hydrazine or Guanidine) Precursor->Cyclization_Reaction Heterocyclic_Scaffold Heterocyclic Scaffold (Aminopyrazole or Aminopyrimidine) Cyclization_Reaction->Heterocyclic_Scaffold Further_Modification Optional Further Modification (e.g., N-arylation) Heterocyclic_Scaffold->Further_Modification Final_Inhibitor Final Kinase Inhibitor Candidate Heterocyclic_Scaffold->Final_Inhibitor Direct Use Further_Modification->Final_Inhibitor Kinase_Assay Kinase Inhibition Assay (Biochemical or Cellular) Final_Inhibitor->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Logical_Relationship Precursor This compound Aminopyrazole Aminopyrazole Scaffold Precursor->Aminopyrazole + Hydrazine Aminopyrimidine Aminopyrimidine Scaffold Precursor->Aminopyrimidine + Guanidine Kinase_Inhibitors Kinase Inhibitors Aminopyrazole->Kinase_Inhibitors Aminopyrimidine->Kinase_Inhibitors

References

Application Notes and Protocols for the Use of 2-(4-Fluorophenyl)-3-oxobutanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile is a valuable fluorinated building block in the synthesis of various agrochemicals.[1][2] The incorporation of fluorine atoms into agrochemical molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, leading to more effective and targeted crop protection agents.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically relevant compounds, particularly focusing on pyrazole-based fungicides and its potential as a precursor for succinate dehydrogenase inhibitors (SDHIs).

Application Note 1: Synthesis of a Pyrazole-based Fungicide Intermediate

This application note describes the synthesis of a 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for pyrazole-based fungicides, from this compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[4][5] The synthesis involves a cyclocondensation reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Distilled water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 3.0 mL of hydrazine hydrate followed by 1.0 mL of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Expected Yield: 80-85%

Characterization Data:

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 2H), 7.20-7.15 (m, 2H), 2.55 (s, 3H), 1H signal for NH proton may be broad.

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J=248.5 Hz), 148.0, 145.2, 128.0 (d, J=8.3 Hz), 127.2, 116.0 (d, J=22.0 Hz), 115.8, 92.5, 12.0.

  • MS (ESI): m/z 202.07 [M+H]⁺

Application Note 2: Potential Role in the Synthesis of Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides used to control a broad spectrum of plant pathogens.[6][7][8] Many modern SDHIs contain a pyrazole-carboxamide core structure. The intermediate synthesized in Application Note 1, 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, can be further elaborated to form such SDHI fungicides. This involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation with an appropriate aniline derivative.

Conceptual Synthetic Pathway to an SDHI Fungicide:

  • Hydrolysis: The 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is hydrolyzed under acidic or basic conditions to yield 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

  • Acid Chloride Formation: The carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Amidation: The pyrazole-4-carbonyl chloride is reacted with a substituted aniline (e.g., 2-(trifluoromethyl)aniline) in the presence of a base to form the final SDHI molecule.

This approach offers a versatile route to a variety of potent SDHI fungicides by varying the aniline component in the final amidation step.

Data Presentation: Biological Activity of Related Agrochemicals

The following table summarizes the fungicidal activity of several succinate dehydrogenase inhibitors, illustrating the potency of this class of agrochemicals that can be potentially synthesized from this compound derived intermediates.

CompoundTarget FungusEC₅₀ (µg/mL)IC₅₀ (µM)Reference
Compound 5i Sclerotinia sclerotiorum0.73-[7]
Rhizoctonia cerealis4.61-[7]
Compound A7 Fusarium graminearum1.0734.33[6]
Fluxapyroxad Fusarium graminearum5.1515.95[6]
Sclerotinia sclerotiorum0.19-[7]
Rhizoctonia cerealis16.99-[7]
Boscalid Sclerotinia sclerotiorum0.51-[7]

Mandatory Visualizations

Synthesis_of_Pyrazole_Intermediate start This compound reagents + Hydrazine Hydrate + Ethanol + Acetic Acid start->reagents product 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile reagents->product Reflux, 4-6h

Caption: Synthesis of a pyrazole intermediate.

Conceptual_SDHI_Synthesis start 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile step1 Hydrolysis (H⁺ or OH⁻) start->step1 intermediate1 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid step1->intermediate1 step2 Acid Chloride Formation (SOCl₂) intermediate1->step2 intermediate2 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl chloride step2->intermediate2 step3 Amidation (+ Substituted Aniline) intermediate2->step3 product SDHI Fungicide step3->product

Caption: Conceptual pathway to an SDHI fungicide.

References

Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated pyrazoles and pyrimidines utilizing 2-(4-fluorophenyl)-3-oxobutanenitrile as a key starting material. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom.

Introduction

Fluorine-containing heterocycles are a cornerstone of modern medicinal chemistry, often exhibiting enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This compound is a versatile precursor for the synthesis of a variety of fluorinated heterocycles. Its β-keto nitrile functionality allows for facile cyclocondensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings.

Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazoles

The reaction of this compound with hydrazine and its derivatives is a robust and straightforward method for the synthesis of 5-amino-3-(4-fluorophenyl)pyrazoles. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization.[1]

General Reaction Scheme:

G start This compound + Hydrazine Derivative intermediate Hydrazone Intermediate start->intermediate Condensation product 5-Amino-3-(4-fluorophenyl)pyrazole intermediate->product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of nitrile).

  • To this solution, add hydrazine hydrate (1.2 eq). A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-amino-3-(4-fluorophenyl)-1H-pyrazole.

Data Presentation: Expected Products and Yields
Hydrazine DerivativeProductTypical Yield (%)
Hydrazine Hydrate5-amino-3-(4-fluorophenyl)-1H-pyrazole85-95%
Methylhydrazine5-amino-3-(4-fluorophenyl)-1-methyl-1H-pyrazole80-90%
Phenylhydrazine5-amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole82-92%

Note: Yields are estimated based on typical reactions of β-ketonitriles and may vary depending on specific reaction conditions.

Synthesis of Fluorinated Pyrimidines

This compound can also serve as a C-C-C fragment in the construction of pyrimidine rings through condensation with N-C-N synthons like urea, thiourea, or amidines.[2]

Experimental Workflow:

G A Reactants This compound Amidine/Urea/Thiourea B Reaction Solvent (e.g., Ethanol) Base (e.g., NaOEt) or Acid Catalyst A->B C Work-up Cooling, Precipitation/Extraction B->C D Purification Recrystallization/Chromatography C->D E Product Fluorinated Pyrimidine D->E

Caption: Workflow for the synthesis of fluorinated pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-6-(4-fluorophenyl)-4-methyl-pyrimidine-5-carbonitrile

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in absolute ethanol), add guanidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of this compound (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Relevance: Pyrazole Derivatives as Aurora Kinase B Inhibitors

Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[3] Aurora kinase B, a key player in cell division, is a validated target for cancer therapy.[4][5] Inhibition of Aurora kinase B disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Aurora Kinase B Signaling Pathway in Mitosis:

G cluster_0 Mitotic Progression cluster_1 Aurora B Kinase Activity cluster_2 Inhibition by Fluorinated Pyrazole Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase ensures proper chromosome alignment CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC forms Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore localizes to SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC regulates SAC->Anaphase inhibits progression until proper attachment Inhibitor Fluorinated Pyrazole Inhibitor Inhibitor->AuroraB inhibits

Caption: Simplified Aurora B signaling pathway and its inhibition.

References

Reaction conditions for Paal-Knorr pyrrole synthesis with 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds. While the Paal-Knorr synthesis is a classic and robust method for creating pyrroles from 1,4-dicarbonyl compounds, the synthesis of highly functionalized pyrroles from alternative starting materials is of significant interest. This document provides detailed protocols for a modern, efficient three-component reaction for the synthesis of polysubstituted pyrroles starting from β-ketonitriles, such as 2-(4-Fluorophenyl)-3-oxobutanenitrile, in a departure from the traditional Paal-Knorr pathway.

Recent advancements have detailed a concise, one-pot, three-component synthesis that utilizes an α-hydroxyketone, a β-oxonitrile (such as 3-oxobutanenitrile), and a primary amine.[1][2][3][4][5] This method is distinguished by its mild reaction conditions, high atom economy, and the ability to generate structurally diverse pyrroles with functionalities amenable to further modification, making it highly valuable for creating libraries of drug candidates.[1][2][4]

Reaction Principle

Unlike the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, this pathway proceeds via an acid-catalyzed, one-pot reaction of three distinct components. The reaction joins an α-hydroxyketone, a β-oxonitrile, and a primary amine to form the polysubstituted pyrrole ring, with water being the only byproduct.[1][5] This approach allows for the incorporation of four different substituents onto the pyrrole core in a single, efficient step.

Data Presentation: Representative Reaction Conditions

The following table summarizes reaction conditions for the synthesis of various N-substituted 2,3,5-functionalized 3-cyanopyrroles based on the three-component methodology.[1]

Entryα-Hydroxyketoneβ-OxonitrilePrimary AmineProductYield (%)
12-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-Oxobutanenitrile4-Fluoroaniline1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile53
22-Hydroxy-1-(p-tolyl)ethan-1-one3-Oxobutanenitrile4-Fluoroaniline1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile60
31-(4-Chlorophenyl)-2-hydroxyethan-1-one3-Oxobutanenitrile4-Chloroaniline1,5-bis(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile64
42-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-Oxobutanenitrile2-Phenylethylamine2-Methyl-1-(2-phenylethyl)-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile76

All reactions were conducted in ethanol with acetic acid as a catalyst at 70 °C for 3 hours.[1]

Experimental Protocols

General Protocol for the Three-Component Synthesis of N-Substituted Pyrrole-3-carbonitriles[1]

This protocol is adapted from the general procedure reported by Xia, M. et al.[1]

Materials:

  • Substituted α-hydroxyketone (e.g., 2-hydroxy-1-(p-tolyl)ethan-1-one) (1.0 eq.)

  • β-Oxonitrile (e.g., 3-oxobutanenitrile or this compound) (1.0 eq.)

  • Primary amine (e.g., 4-fluoroaniline) (1.1 eq.)

  • Glacial Acetic Acid (AcOH) (1.0 eq.)

  • Ethanol (EtOH) (approx. 3 mL per 1.0 mmol of α-hydroxyketone)

  • Round-bottom flask or reaction vial

  • Stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

Procedure:

  • To a suitable reaction vessel, add the α-hydroxyketone (1.0 eq.), the β-oxonitrile (1.0 eq.), and the primary amine (1.1 eq.).

  • Add ethanol (3 mL) as the solvent.

  • Begin stirring the solution at room temperature.

  • Add glacial acetic acid (1.0 eq.) dropwise to the stirred solution.

  • Heat the resulting mixture to 70 °C.

  • Maintain the reaction at 70 °C for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under vacuum using a rotary evaporator to yield the crude product, typically as a foam or solid.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-substituted pyrrole-3-carbonitrile.

Visualizations

Logical Relationship: Three-Component Pyrrole Synthesis

three_component_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A α-Hydroxyketone Process One-Pot Reaction A->Process B This compound B->Process C Primary Amine C->Process Catalyst Acetic Acid (AcOH) Catalyst->Process Solvent Ethanol (EtOH) Solvent->Process Temp 70 °C Temp->Process Product Polysubstituted Pyrrole Process->Product Byproduct H₂O Process->Byproduct experimental_workflow start Combine Reactants: α-Hydroxyketone β-Oxonitrile Primary Amine in Ethanol add_catalyst Add Acetic Acid start->add_catalyst heat Heat to 70 °C for 3 hours add_catalyst->heat monitor Monitor by TLC (Optional) heat->monitor cool Cool to Room Temperature heat->cool monitor->heat if incomplete monitor->cool if complete evaporate Evaporate Solvent (Rotary Evaporator) cool->evaporate purify Purify Crude Product (Chromatography) evaporate->purify end Isolated Polysubstituted Pyrrole purify->end

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 2-(4-Fluorophenyl)-3-oxobutanenitrile in catalyst-driven multicomponent reactions (MCRs). This versatile β-ketonitrile serves as a valuable building block for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The following sections detail the application of nanocatalysts, organocatalysts, and classical Hantzsch reaction conditions for the synthesis of highly substituted pyridines and related structures.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecule synthesis.[1][2] this compound is an ideal substrate for such reactions due to its activated methylene group and dual functional handles (ketone and nitrile). These features allow for its participation in a variety of condensation and cyclization cascades to form diverse heterocyclic systems. The use of catalysts is crucial in these transformations to ensure high yields, selectivity, and often, milder reaction conditions.

Catalytic Systems and Applications

Nanocatalyst-Mediated Synthesis of Polysubstituted Pyridines

Nanoparticles have emerged as highly efficient and recyclable catalysts for a wide range of organic transformations, including the synthesis of heterocyclic compounds.[3][4] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.[4] In the context of MCRs with this compound, magnetic nanocatalysts such as copper ferrite (CuFe₂O₄) are particularly advantageous due to their ease of separation and recyclability.[5]

Reaction Scheme:

A one-pot synthesis of a 2-amino-3-cyano-4-(aryl)-5-(4-fluorophenyl)-6-methylpyridine derivative can be achieved through a four-component reaction of an aromatic aldehyde, this compound, malononitrile, and ammonium acetate in the presence of a nanocatalyst.

Experimental Protocol: General Procedure for Nanocatalyst-Mediated Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the nanocatalyst (e.g., CuFe₂O₄ NPs, 5 mol%).

  • Solvent and Reaction Conditions: Add ethanol (5 mL) as the solvent. The reaction mixture is then stirred at 80°C for the time specified in Table 1.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the catalyst is separated using an external magnet. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the desired polysubstituted pyridine.

Table 1: Representative Data for Nanocatalyst-Mediated Synthesis of Polysubstituted Pyridines

EntryAromatic AldehydeCatalystTime (h)Yield (%)
1BenzaldehydeCuFe₂O₄292
24-ChlorobenzaldehydeCuFe₂O₄2.590
34-MethoxybenzaldehydeCuFe₂O₄388
43-NitrobenzaldehydeCuFe₂O₄295
Organocatalyzed Asymmetric Multicomponent Reactions

Organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules.[1] Chiral amines, such as proline and its derivatives, can catalyze MCRs involving β-ketonitriles to produce enantioenriched heterocyclic products. These reactions often proceed through enamine or iminium ion intermediates.

Reaction Scheme:

An asymmetric synthesis of a chiral dihydropyrano[2,3-c]pyrazole derivative can be envisioned through a four-component reaction of an aromatic aldehyde, this compound, malononitrile, and a pyrazolone derivative, catalyzed by a chiral organocatalyst. While a direct example with the title compound is not available, the protocol is based on similar transformations.[6][7]

Experimental Protocol: General Procedure for Organocatalyzed Synthesis

  • Reactant and Catalyst Mixture: To a vial, add the aromatic aldehyde (0.5 mmol), this compound (0.5 mmol), malononitrile (0.5 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mmol), and the chiral organocatalyst (e.g., L-proline, 10 mol%).

  • Solvent and Reaction Conditions: Add ethanol/water (1:1, 2 mL) as the solvent. The mixture is stirred at room temperature for the time indicated in Table 2.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Table 2: Representative Data for Organocatalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles

EntryAromatic AldehydeCatalystTime (h)Yield (%)ee (%)
1BenzaldehydeL-Proline248592
24-BromobenzaldehydeL-Proline308290
32-NaphthaldehydeL-Proline288895
Modified Hantzsch Reaction for 1,4-Dihydropyridine Synthesis

The classical Hantzsch reaction is a multicomponent synthesis of 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] This methodology can be adapted for this compound to synthesize novel 1,4-DHP derivatives.

Reaction Scheme:

A modified Hantzsch-type reaction involving an aromatic aldehyde, this compound, ethyl acetoacetate, and ammonium acetate can lead to the formation of an unsymmetrically substituted 1,4-dihydropyridine.[10]

Experimental Protocol: General Procedure for Modified Hantzsch Synthesis

  • Reactant Mixture: In a sealed tube, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Reaction Conditions: Add ethanol (5 mL) and a catalytic amount of acetic acid (0.1 mmol). The mixture is heated to 80°C for the duration specified in Table 3.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pure 1,4-dihydropyridine derivative.

Table 3: Representative Data for Modified Hantzsch Synthesis of 1,4-Dihydropyridines

EntryAromatic AldehydeTime (h)Yield (%)
14-Fluorobenzaldehyde689
23-Chlorobenzaldehyde785
34-Methylbenzaldehyde882

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation R1 Aromatic Aldehyde Mix Mixing & Catalyst Addition R1->Mix R2 This compound R2->Mix R3 Additional Component(s) (e.g., Malononitrile) R3->Mix R4 Nitrogen Source (e.g., NH4OAc) R4->Mix React Reaction under Specific Conditions (Temp, Time, Solvent) Mix->React Sep Catalyst Separation (e.g., Magnet, Filtration) React->Sep Pur Purification (Recrystallization or Chromatography) Sep->Pur Prod Final Product Pur->Prod

Caption: General experimental workflow for multicomponent reactions.

hantzsch_mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Final Product Ald Ar-CHO Knoev Knoevenagel Adduct Ald->Knoev KetoN 2-(4-F-Ph)-3-oxobutanenitrile KetoN->Knoev KetoE Ethyl Acetoacetate Enamine Enamine Intermediate KetoE->Enamine NH3 NH3 NH3->Enamine Cyclo Michael Addition & Cyclocondensation Knoev->Cyclo Enamine->Cyclo DHP 1,4-Dihydropyridine Cyclo->DHP catalyst_comparison cluster_nano Nanocatalysis cluster_organo Organocatalysis cluster_hantzsch Classical Method Title Catalytic Approaches for MCRs with This compound Nano Nanocatalysts (e.g., CuFe2O4) Organo Organocatalysts (e.g., L-Proline) Hantzsch Modified Hantzsch (Acid/Base Catalysis) Nano_Adv Advantages: - High Activity - Recyclability - Easy Separation Nano->Nano_Adv Organo_Adv Advantages: - Asymmetric Synthesis - Metal-Free - Mild Conditions Organo->Organo_Adv Hantzsch_Adv Advantages: - Well-Established - Access to Dihydropyridines - Simple Procedure Hantzsch->Hantzsch_Adv

References

Application Notes and Protocols for the Utilization of 2-(4-Fluorophenyl)-3-oxobutanenitrile in Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-fluorophenyl)-3-oxobutanenitrile as a versatile building block for the synthesis of diverse heterocyclic compound libraries aimed at drug discovery. The protocols detailed below offer step-by-step methodologies for the synthesis of various scaffolds with potential therapeutic applications.

Introduction

This compound is a valuable bifunctional molecule incorporating a reactive β-ketonitrile moiety. This arrangement of functional groups allows for its participation in a variety of cyclocondensation and multi-component reactions (MCRs), making it an ideal starting material for the generation of diverse chemical libraries. The presence of a 4-fluorophenyl group is also of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This document outlines protocols for the synthesis of three key heterocyclic scaffolds with proven pharmacological relevance: pyrimidines, thiophenes, and pyridines. The resulting compound libraries can be screened against a range of biological targets, including kinases involved in cancer and inflammatory signaling pathways.

I. Synthesis of a 4-(4-Fluorophenyl)-Substituted Pyrimidine Library

Application: Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including the inhibition of kinases such as Aurora kinase and Epidermal Growth Factor Receptor (EGFR).[1][2] Libraries of these compounds are therefore valuable for screening against cancer cell lines and in kinase inhibitor discovery programs. The Biginelli reaction, a one-pot three-component synthesis, is an efficient method for generating dihydropyrimidine libraries.[3][4]

Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis

This protocol describes the parallel synthesis of a library of dihydropyrimidines using this compound, various aldehydes, and urea or thiourea.

Materials:

  • This compound

  • A diverse set of aromatic and heteroaromatic aldehydes

  • Urea or Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add this compound (1.0 eq).

  • Add a unique aldehyde (1.0 eq) to each well.

  • Add urea (1.5 eq) or thiourea (1.5 eq) to each well.

  • To each well, add ethanol as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid to each well.

  • Seal the reaction block and heat at reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • The product often precipitates from the solution. If so, collect the solids by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude products by recrystallization from ethanol or by column chromatography.

Data Presentation:

AldehydeReagentProductYield (%)
BenzaldehydeUrea5-Cyano-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine75-85
4-ChlorobenzaldehydeUrea4-(4-Chlorophenyl)-5-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine80-90
4-MethoxybenzaldehydeUrea5-Cyano-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine70-80
2-NitrobenzaldehydeUrea5-Cyano-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine65-75
BenzaldehydeThiourea5-Cyano-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine70-80

Workflow for Pyrimidine Library Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_processing Workup & Purification cluster_end Final Product A This compound D Biginelli Condensation (Ethanol, H+ catalyst, Reflux) A->D B Aldehyde Library B->D C Urea/Thiourea C->D E Cooling & Precipitation D->E F Filtration/Concentration E->F G Recrystallization/Chromatography F->G H Dihydropyrimidine Library G->H

Caption: Workflow for the synthesis of a dihydropyrimidine library via the Biginelli reaction.

II. Synthesis of a 2-Amino-4-(4-fluorophenyl)thiophene Library

Application: 2-Aminothiophenes are important scaffolds in medicinal chemistry, with derivatives showing potential as anticancer and anti-inflammatory agents.[5] The Gewald reaction is a powerful multi-component reaction for the efficient synthesis of polysubstituted 2-aminothiophenes.[6][7]

Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis

This protocol details the synthesis of a library of 2-aminothiophenes from this compound, an active methylene nitrile, and elemental sulfur.

Materials:

  • This compound

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., morpholine, triethylamine)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent.

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Add the base (e.g., morpholine, 0.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 40-50 °C and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.

Data Presentation:

Active Methylene NitrileProductYield (%)
Malononitrile2-Amino-5-cyano-4-(4-fluorophenyl)-3-methylthiophene80-90
Ethyl CyanoacetateEthyl 2-amino-5-cyano-4-(4-fluorophenyl)thiophene-3-carboxylate75-85

Workflow for Thiophene Library Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_processing Workup & Purification cluster_end Final Product A This compound D Gewald Reaction (Solvent, Base, 40-50°C) A->D B Active Methylene Nitrile B->D C Elemental Sulfur C->D E Precipitation in Ice-Water D->E F Filtration E->F G Recrystallization F->G H 2-Aminothiophene Library G->H

Caption: Workflow for the synthesis of a 2-aminothiophene library via the Gewald reaction.

III. Synthesis of a 4-(4-Fluorophenyl)-Substituted Pyridine Library

Application: The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Substituted pyridines can act as inhibitors of various kinases, including those in the MAPK/ERK pathway.[8] The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[9][10]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis and Oxidation

This protocol describes a two-step synthesis of a pyridine library, starting with the Hantzsch condensation followed by an oxidation step.

Materials:

  • This compound

  • A diverse set of aldehydes

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide)

  • Acetic acid

Procedure (Step 1: Hantzsch Dihydropyridine Synthesis):

  • In a reaction vessel, combine this compound (1.0 eq), an aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated dihydropyridine product by filtration and wash with cold ethanol.

Procedure (Step 2: Oxidation to Pyridine):

  • Dissolve the crude dihydropyridine from Step 1 in glacial acetic acid.

  • Add the oxidizing agent (e.g., ceric ammonium nitrate, 2.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude pyridine derivative by column chromatography.

Data Presentation:

AldehydeDihydropyridine IntermediatePyridine ProductOverall Yield (%)
FormaldehydeEthyl 2,6-dimethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylateEthyl 2,6-dimethyl-4-(4-fluorophenyl)pyridine-3,5-dicarboxylate60-70
BenzaldehydeEthyl 4-(4-fluorophenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateEthyl 4-(4-fluorophenyl)-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate55-65

Workflow for Pyridine Library Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Hantzsch Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_end Final Product A This compound E Ethanol, Reflux A->E B Aldehyde Library B->E C Ethyl Acetoacetate C->E D Ammonium Acetate D->E F Dihydropyridine Library E->F G Oxidizing Agent, Acetic Acid F->G H Pyridine Library G->H

Caption: Two-step workflow for the synthesis of a pyridine library.

IV. Potential Biological Targets and Signaling Pathways

Libraries synthesized from this compound can be screened against various biological targets implicated in diseases such as cancer and inflammation. The heterocyclic scaffolds produced are known to interact with several key signaling pathways.

Targeted Signaling Pathways:

  • RAS-RAF-MEK-ERK Pathway: This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation. Pyrimidine and pyridine derivatives have been developed as inhibitors of kinases within this cascade, such as MEK and ERK.[1][8][11]

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Pyrimidine-based compounds have shown inhibitory activity against PI3K and mTOR.[1][12]

  • JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to cytokine signaling and is implicated in inflammatory diseases and hematological malignancies. Pyrazole and other nitrogen-containing heterocycles have been identified as potent JAK inhibitors.[13][14]

  • Aurora Kinase Pathway: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in tumors. Pyrimidine-based molecules are a well-established class of Aurora kinase inhibitors.[2][15]

Signaling Pathway Diagrams:

RAS-RAF-MEK-ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Pyrimidine Pyrimidine Derivatives (MEK/ERK Inhibitors) Pyrimidine->MEK Pyrimidine->ERK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by pyrimidine derivatives.

JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STATdimer STAT Dimer STAT->STATdimer Pyrazole Pyrazole Derivatives (JAK Inhibitors) Pyrazole->JAK GeneTranscription Gene Transcription (Inflammation, Proliferation) STATdimer->GeneTranscription

Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of diverse heterocyclic libraries for drug discovery. The multicomponent reactions outlined in these application notes provide efficient and straightforward methods for accessing pyrimidine, thiophene, and pyridine scaffolds. The resulting compound libraries are well-suited for screening against a variety of important therapeutic targets, particularly kinases involved in cancer and inflammation. The provided protocols and workflows can be readily adapted for high-throughput synthesis and screening, accelerating the identification of novel drug candidates.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various bioactive heterocyclic compounds starting from or utilizing intermediates derived from 2-(4-Fluorophenyl)-3-oxobutanenitrile. The synthesized molecules have shown potential as antiproliferative, antitubulin, and anti-inflammatory agents.

Synthesis of Pyrano[3,2-c]pyridone Analogs with Antiproliferative and Antitubulin Activity

Pyrano[3,2-c]pyridone scaffolds are found in numerous alkaloids with diverse biological activities.[1] The following protocol describes a multicomponent reaction to synthesize these privileged heterocyclic structures, which have demonstrated low nanomolar antiproliferative activity and the ability to induce apoptosis in human cancer cell lines by inhibiting tubulin polymerization.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-pyrano[3,2-c]pyridones

A mixture of an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and a 4-hydroxy-pyridin-2(1H)-one derivative (e.g., 4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (0.8 mmol) is refluxed in ethanol (3 mL) with triethylamine (45 mol%) for 50 minutes.[3] After cooling to room temperature, the resulting precipitate is filtered and washed with ethanol to yield the pure product.[3] Although this compound is not directly used in this specific literature example, it serves as a key precursor to functionally similar active methylene compounds used in such syntheses.

Quantitative Data: Yields and Biological Activity
Compound IDAromatic Aldehyde SubstituentYield (%)Antiproliferative Activity (IC50, µM) on HeLa Cells
4a 4-Cl95%>10
4b 4-F92%>10
4c 4-Br98%>10
4d 4-NO₂85%0.85
4e 3-NO₂88%0.042
4f 2-NO₂75%1.2
4g 3-Br94%0.003
4h 3-Cl91%0.015

Data sourced from Magedov et al. (2008) and related studies on pyranopyridone synthesis.[1][3]

Signaling Pathway: Antitubulin Mechanism of Action

The synthesized pyrano[3,2-c]pyridones induce cell cycle arrest in the G2/M phase, leading to apoptosis.[1][2] This is achieved by inhibiting the polymerization of tubulin, a key component of the cytoskeleton involved in cell division.[1]

Antitubulin_Mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Pyrano_pyridone Pyrano[3,2-c]pyridone Analog Tubulin Tubulin Monomers Pyrano_pyridone->Tubulin Binds to Microtubules Microtubule Polymerization Pyrano_pyridone->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Antitubulin mechanism of pyrano[3,2-c]pyridones.

Synthesis of N-Substituted Functionalized Pyrroles

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][5] The following protocol outlines a one-pot, three-component synthesis to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile

To a solution of 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 mmol) and 3-oxobutanenitrile (1.0 mmol, a derivative of the title compound) in ethanol (3 mL), 4-fluoroaniline (1.1 mmol) and acetic acid (1.0 mmol) are added at room temperature.[4] The resulting mixture is heated at 70°C for 3 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under vacuum, and the crude product is purified by silica gel column chromatography (5-35% EtOAc/Hexane).[4]

Quantitative Data: Synthesis of Pyrrole Derivatives
Reactant 1 (α-Hydroxyketone)Reactant 2 (β-Ketonitrile)AmineProductYield (%)
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile4-fluoroaniline1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile53%
2-hydroxy-1-p-tolylethan-1-one3-oxobutanenitrile4-fluoroaniline1-(4-Fluorophenyl)-2-methyl-5-p-tolyl-1H-pyrrole-3-carbonitrile60%

Data sourced from Xia et al. (2023).[4]

Synthetic Workflow

Pyrrole_Synthesis_Workflow Start Starting Materials Hydroxyketone α-Hydroxyketone Start->Hydroxyketone Ketonitrile 3-Oxobutanenitrile (or derivative) Start->Ketonitrile Amine Primary Amine (e.g., 4-fluoroaniline) Start->Amine Reaction One-Pot Reaction (EtOH, AcOH, 70°C, 3h) Hydroxyketone->Reaction Ketonitrile->Reaction Amine->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N-Substituted Functionalized Pyrrole Purification->Product

Caption: Workflow for the synthesis of N-substituted pyrroles.

Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives

Derivatives of 2-Alkylideneindolin-3-one are significant in medicinal chemistry, with some natural products and synthetic analogs showing potent inhibition of various kinases.[6] The following protocol describes an oxidative cyclization to form these structures.

Experimental Protocol: Synthesis of (E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile

A mixture of 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile (0.50 mmol), which can be synthesized from this compound, is stirred in DMSO (0.8 mL) with powdered KOH (2.0 mmol) at room temperature for 10-15 minutes.[7] The reaction is then diluted with water (20 mL) and acidified with 10% HCl to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried. Purification is achieved by column chromatography (EtOAc/hexane, 1:2).[7]

Quantitative Data: Synthesis of (3-Oxoindolin-2-ylidene)acetonitrile Derivatives
Aryl Substituent at C2Yield (%)
4-Fluorophenyl71%
2-Fluorophenyl83%
4-Chlorophenyl82%
4-Ethylphenyl85%

Data sourced from Aksenov et al. (2018).[7]

Synthetic Workflow

Indolinone_Synthesis_Workflow Start Starting Material Precursor 4-(2-aminophenyl)-2- (4-fluorophenyl)-4-oxobutanenitrile Start->Precursor Reaction Oxidative Cyclization (DMSO, KOH, rt) Precursor->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product (E)-2-(4-fluorophenyl)-2- (3-oxoindolin-2-ylidene)acetonitrile Purification->Product

Caption: Workflow for oxoindolin-2-ylidene)acetonitrile synthesis.

References

Troubleshooting & Optimization

Side reactions in Paal-Knorr synthesis with 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis, with a specific focus on potential side reactions when using substrates like 2-(4-Fluorophenyl)-3-oxobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr synthesis and what is it used for?

The Paal-Knorr synthesis is a classic organic reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds.[1] It is a valuable method for creating these five-membered heterocyclic rings, which are common structures in many natural products and pharmaceuticals.[1][2] The specific product depends on the reagents used: an acid catalyst for furans, a primary amine or ammonia for pyrroles, and a sulfurizing agent for thiophenes.[1]

Q2: I am using this compound as a precursor. What kind of reactivity should I expect?

This compound is a β-ketonitrile. While not a traditional 1,4-dicarbonyl, it can be a precursor in multicomponent reactions that lead to highly substituted pyrroles.[3][4][5][6] The presence of the electron-withdrawing 4-fluorophenyl and nitrile groups can influence the reactivity of the carbonyl and adjacent methylene groups. These groups can affect the rate of reaction and potentially lead to side reactions not commonly observed with simple 1,4-diketones.

Q3: What is the most common side product in a Paal-Knorr pyrrole synthesis?

The most frequently encountered byproduct is the corresponding furan.[7][8] This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[7] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2][7][9]

Q4: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?

The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product.[7] This is typically a result of excessively high temperatures or highly acidic conditions.[7] Pyrroles themselves can be sensitive to strong acids and may degrade or polymerize over long reaction times.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Sub-optimal Reaction Conditions: Insufficient heating or reaction time.[7] 2. Poorly Reactive Amine: The amine may have strong electron-withdrawing groups, reducing its nucleophilicity.[7][8] 3. Steric Hindrance: Bulky groups on either the dicarbonyl or the amine can slow the reaction.[7]1. Optimize Conditions: Gradually increase the temperature or reaction time while monitoring the reaction by TLC. Consider using microwave irradiation to shorten reaction times.[2][10] 2. Use a More Nucleophilic Amine: If possible, switch to an amine with electron-donating groups. 3. Modify Substrates: If steric hindrance is a major issue, redesigning the synthetic route with less hindered precursors may be necessary.
Significant Furan Byproduct Formation 1. Excessively Acidic Conditions: The reaction pH is too low (pH < 3), favoring furan synthesis.[7][9] 2. Insufficient Amine: The concentration of the amine is too low, allowing the competing furan synthesis to dominate.1. Adjust pH: Use a weaker acid (e.g., acetic acid) or conduct the reaction under neutral conditions. The reaction should be kept at a pH > 3.[7][9] 2. Increase Amine Concentration: Use an excess of the primary amine to favor the pyrrole formation pathway.[9]
Formation of Other Unexpected Byproducts 1. Alternative Cyclization Pathways: With an unsymmetrical starting material like this compound, different enol or imine intermediates could form, leading to regioisomers. 2. Nitrile Group Participation: The nitrile group could potentially participate in the cyclization under certain conditions, leading to different heterocyclic systems. 3. Self-Condensation: The β-ketonitrile may undergo self-condensation, especially under basic conditions.1. Control Regioselectivity: Modify reaction conditions (catalyst, solvent, temperature) to favor the desired pathway. Careful analysis of the product mixture by NMR and MS is crucial. 2. Literature Search: Investigate reactions of similar β-keto-nitriles to understand potential reactivity of the nitrile group. 3. pH Control: Maintain neutral or slightly acidic conditions to minimize base-catalyzed self-condensation.
Product is Difficult to Purify 1. Polymerization: As mentioned, harsh conditions can lead to tar formation.[7] 2. Product Instability: The desired pyrrole may be unstable on silica gel.1. Milder Conditions: Lower the reaction temperature and use a milder catalyst.[7] 2. Alternative Purification: Consider purification by crystallization, distillation (if applicable), or using a different stationary phase for chromatography (e.g., alumina).
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).[2]

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.[9]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2] Typical reaction times can range from 30 minutes to several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[2]

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure pyrrole.[2][7]

Visualizations
Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Paal_Knorr_Pyrrole_Synthesis cluster_start Start 1,4-Dicarbonyl + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Amine Attack on Protonated Carbonyl Cyclized_Int 2,5-Dihydroxy- tetrahydropyrrole Derivative Hemiaminal->Cyclized_Int Intramolecular Attack Pyrrole Substituted Pyrrole (Desired Product) Cyclized_Int->Pyrrole Dehydration (2 H2O) Furan_Pathway 1,4-Dicarbonyl Hemiacetal Hemiacetal Intermediate Furan_Pathway->Hemiacetal Acid-Catalyzed Enol Attack Furan Furan Byproduct Hemiacetal->Furan Dehydration

Caption: Main Paal-Knorr pyrrole synthesis pathway and the competing furan formation side reaction.

Troubleshooting_Workflow Start Start Paal-Knorr Synthesis Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem Workup Proceed to Workup & Purification Problem->Workup No LowYield Low Yield / No Reaction Problem->LowYield Yes (Low Yield) Byproduct Major Byproduct(s) Problem->Byproduct Yes (Byproduct) Tarry Tarry Mixture Problem->Tarry Yes (Tarry) Solve_LowYield Increase Temp/Time Check Amine Reactivity Use Milder Catalyst LowYield->Solve_LowYield Solve_Byproduct Check pH (raise to >3) Use Excess Amine Identify Byproduct (NMR, MS) Byproduct->Solve_Byproduct Solve_Tarry Lower Temperature Use Milder Acid Reduce Reaction Time Tarry->Solve_Tarry Solve_LowYield->Start Re-run Reaction Solve_Byproduct->Start Re-run Reaction Solve_Tarry->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in the Paal-Knorr synthesis.

References

Purification of pyrrole derivatives from 2-(4-Fluorophenyl)-3-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of pyrrole derivatives synthesized from 2-(4-Fluorophenyl)-3-oxobutanenitrile reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your target pyrrole derivative.

Issue 1: Oily or Gummy Product After Work-up

Q: My crude product is a sticky oil or gum instead of a solid. How can I purify it?

A: An oily or gummy crude product often indicates the presence of residual solvents, unreacted starting materials, or low-melting point byproducts.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all reaction and work-up solvents are meticulously removed under high vacuum. Gentle heating (30-40°C) with a rotary evaporator or in a vacuum oven can be beneficial, but be cautious of potential product degradation at higher temperatures.

  • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is often a good starting point.

  • Column Chromatography: If trituration fails, proceed directly to column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.

Issue 2: Streaking or Tailing on Silica Gel Column Chromatography

Q: My pyrrole derivative is streaking or tailing on the silica gel column, leading to poor separation. What can I do?

A: Streaking or tailing is a common issue when purifying polar compounds like many pyrrole derivatives on silica gel. This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Solvent System Modification:

    • Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly during the separation.

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Check for Compound Stability: Some pyrrole derivatives may decompose on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

Issue 3: Compound Won't Elute from the Silica Gel Column

Q: My product is not eluting from the column, even with a highly polar solvent system.

A: This indicates a very strong interaction between your compound and the stationary phase.

Troubleshooting Steps:

  • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.

  • Acidify the Mobile Phase: If your compound is stable in acidic conditions, adding a small percentage of acetic acid or formic acid to your eluent can help to displace the compound from the silica.

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of pyrrole derivatives from this compound reactions?

A1: Common impurities can include unreacted starting materials such as this compound and the corresponding amine, as well as side-products from condensation reactions. Highly conjugated byproducts may also form, leading to colored impurities.

Q2: My purified pyrrole derivative is colored. How can I remove the color?

A2: Colored impurities are often highly conjugated byproducts.

  • Charcoal Treatment: Before the final purification step (e.g., recrystallization), you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Note that this may also reduce your overall yield.

  • Re-purification: A second pass through a silica gel column or a careful recrystallization may be necessary.

  • Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store purified pyrroles in amber vials at low temperatures to prevent degradation and color formation.

Q3: I'm having trouble getting my pyrrole derivative to crystallize. What should I do?

A3: If your compound is a solid at room temperature but fails to crystallize from solution, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Change the Solvent System: The solvent you are using may not be appropriate. Try a different single solvent or a two-solvent mixture.

Data Presentation

Table 1: Typical Yields for Purification of Fluorophenyl Pyrrole Derivatives

Purification MethodStarting MaterialProductTypical Yield (%)Reference
Column Chromatographyα-hydroxyketones, 3-oxobutanenitrile, anilines1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile60-76%[1][2][3]
Recrystallization (Ethanol/Water)2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile]5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile85%

Table 2: Column Chromatography Conditions for Fluorophenyl Pyrrole Derivatives

Stationary PhaseMobile Phase SystemGradient/IsocraticModifierReference
Silica GelHexane / Ethyl AcetateGradientNone reported[1][2][3]
Silica GelDichloromethane / MethanolGradient0.1-1% TriethylamineGeneral Practice
Alumina (Neutral)Hexane / Ethyl AcetateGradientNoneGeneral Practice

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrole derivative.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, solid pyrrole derivative in the minimum amount of hot ethanol.

  • Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes cloudy, indicating the start of precipitation.

  • Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) start->workup concentration Concentration workup->concentration crude_product Crude Product (Oil or Solid) concentration->crude_product column_chroma Column Chromatography crude_product->column_chroma If oily or complex mixture recrystallization Recrystallization crude_product->recrystallization If solid pure_product Pure Pyrrole Derivative column_chroma->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of pyrrole derivatives.

troubleshooting_logic start Poor Separation in Column Chromatography streaking Problem: Streaking/Tailing on TLC/Column start->streaking no_elution Problem: Compound Not Eluting start->no_elution sol1 Add Basic Modifier (e.g., 1% Et3N in eluent) streaking->sol1 Solution 1 sol2 Use Different Stationary Phase (e.g., Alumina) streaking->sol2 Solution 2 sol3 Check Compound Stability on Silica streaking->sol3 Solution 3 sol4 Increase Eluent Polarity Drastically (e.g., DCM/MeOH) no_elution->sol4 Solution 1 sol5 Switch to Reverse-Phase HPLC no_elution->sol5 Solution 2

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Optimizing Reaction Yield for 2-(4-Fluorophenyl)-3-oxobutanenitrile Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of condensation reactions involving 2-(4-Fluorophenyl)-3-oxobutanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Knoevenagel condensation of this compound with aldehydes or ketones.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in Knoevenagel condensations can arise from several factors. The key areas to focus on are:

  • Catalyst Activity: The catalyst, typically a weak base, may be impure, deactivated, or used in a suboptimal amount.[1] Weak bases like piperidine or ammonium acetate are generally preferred to avoid side reactions.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of byproducts.[1] While some reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[1]

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1] Failure to remove this water can shift the equilibrium back towards the reactants, thus lowering the conversion.[2]

  • Purity of Reactants: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.[1]

Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

The two most common side reactions in a Knoevenagel condensation are:

  • Self-condensation of the aldehyde: This is more prevalent when using stronger bases. To mitigate this, use a weak base such as piperidine or ammonium acetate.[1]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of this compound. This is often promoted by longer reaction times and higher temperatures.[1] To minimize this, monitor the reaction closely and stop it once the starting material is consumed.

Q3: How do I choose the optimal catalyst for my condensation reaction?

The choice of catalyst is critical for activating the active methylene group of this compound.[2] While weak bases are commonly used, the optimal catalyst can be substrate-dependent. Consider screening a few catalysts to find the most effective one for your specific aldehyde or ketone.

Q4: What is the role of the solvent in this reaction, and which solvents are recommended?

The solvent plays a crucial role in the reaction's success.[3]

  • Alcohols (e.g., Ethanol): These are commonly used as they are effective at dissolving the reactants.[3]

  • Toluene: This is a good choice when azeotropic removal of water using a Dean-Stark apparatus is desired to drive the reaction to completion.[4]

  • Ionic Liquids: These can serve as environmentally friendly alternatives that may reduce reaction times and simplify purification.[3]

  • Water: In some cases, water can be a suitable solvent, especially when using certain catalysts, promoting a "greener" reaction.[5]

  • Solvent-free conditions: This approach can be environmentally benign, cost-effective, and can lead to high yields.[6]

Q5: Can I run this reaction with ketones as the carbonyl source?

Yes, but ketones are generally less reactive than aldehydes in Knoevenagel condensations.[2][7] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in Knoevenagel condensation reactions, providing a basis for selecting an appropriate system for your experiment.

Catalyst SystemSolventTemperatureTimeYield (%)Reference
PiperidineEthanolReflux3 - 6 h~75[1][3]
Ammonium AcetateEthanolReflux4 hHigh[3]
DABCO / [HyEtPy]ClWater50 °C40 min97[3]
Diisopropylethylammonium acetate (DIPEAc)TolueneReflux2 - 3 h90-95[3]
SeO2/ZrO2WaterRoom Temp0.5 hHigh[5]
SeO2/ZrO2Solvent-freeRoom Temp0.75 hHigh[5]

Note: Yields are reported for specific substrates and may vary for the condensation with this compound.

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalyst in Ethanol

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Add absolute ethanol (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 78°C).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.[1]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1]

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: High-Yield Procedure using DABCO Catalyst in Water

  • Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%).[3]

  • To this system, add the desired aldehyde (10 mmol) and this compound (12 mmol).[3]

  • Stir the reaction mixture vigorously at 50 °C.[3]

  • Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.[3]

  • Upon completion, cool the mixture. The product may separate as a solid or an oil.

  • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound + Aldehyde/Ketone B Add Solvent (e.g., Ethanol) A->B 1. C Add Catalyst (e.g., Piperidine) B->C 2. D Heat to Reflux (if required) C->D 3. E Monitor Progress (TLC/GC) D->E 4. F Cool Reaction Mixture E->F 5. G Induce Crystallization (Ice Bath) F->G 6. H Vacuum Filtration G->H 7. I Wash with Cold Solvent H->I 8. J Dry Product I->J 9. K Recrystallization (if necessary) J->K 10.

Caption: General experimental workflow for the Knoevenagel condensation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_water Water Removal cluster_reactants Reactant Purity start Low Reaction Yield catalyst_check Is the catalyst active and used in the correct amount? start->catalyst_check Check catalyst_solution Use fresh catalyst. Optimize catalyst loading (5-20 mol%). Screen different weak bases. catalyst_check->catalyst_solution No temp_check Is the temperature optimal? catalyst_check->temp_check Yes catalyst_solution->temp_check Then temp_solution Gradually increase temperature (e.g., 40-80°C). Avoid excessive heat to prevent side reactions. temp_check->temp_solution No time_check Is the reaction time sufficient? temp_check->time_check Yes temp_solution->time_check Then time_solution Monitor reaction by TLC to completion. Avoid excessively long reaction times. time_check->time_solution No water_check Is water being effectively removed? time_check->water_check Yes time_solution->water_check Then water_solution Use a Dean-Stark apparatus with a non-polar solvent (e.g., Toluene). Add molecular sieves. water_check->water_solution No reactant_check Are the reactants pure? water_check->reactant_check Yes water_solution->reactant_check Then reactant_solution Purify starting materials if necessary. reactant_check->reactant_solution No end Improved Yield reactant_check->end Yes reactant_solution->end

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yield in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, with a primary focus on addressing low reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Yield in the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This classical and widely used method can sometimes result in disappointing yields. Below is a systematic approach to troubleshooting this common reaction.

Question: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is giving a low yield or no product at all. What are the potential causes and how can I resolve this?

Answer: Several factors can contribute to low yields in this condensation reaction. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are pure, as impurities can significantly interfere with the reaction.

  • Reactivity of the β-Dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent conditions to drive the reaction to completion and prevent side reactions.[1][2]

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that also functions as a catalyst.[1][2] If the yield remains low, consider switching to a higher-boiling point solvent to increase the reaction temperature.

    • Catalyst: This reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases.[1][2] Ensure the optimal concentration of the chosen catalyst is used. For base-catalyzed reactions, a non-nucleophilic base is recommended.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increase the reaction time or temperature while monitoring the progress using Thin Layer Chromatography (TLC).

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and can be a valuable alternative to conventional heating.[1][3]

Issue 2: Poor Regioselectivity in Reactions with Unsymmetrical β-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of two different isomers, complicating purification and reducing the yield of the desired product.

Question: How can I control the regioselectivity of the condensation reaction to favor the formation of my desired pyrazolo[1,5-a]pyrimidine isomer?

Answer: Achieving high regioselectivity is a common challenge. Here are some strategies to influence the reaction outcome:

  • Nature of the β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound can direct the regiochemical outcome.[1][3] For instance, in reactions involving cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl can influence the regioselective formation of the product.[1]

  • Microwave-Assisted Synthesis: This technique has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to high-purity products with minimal need for chromatographic purification.[1]

Issue 3: Difficulty in Product Purification

Challenges in purifying the crude product can lead to significant product loss and a lower overall yield.

Question: I am struggling to purify the crude product from my reaction. What purification strategies can I employ?

Answer: Purification difficulties often stem from the presence of side products or unreacted starting materials. The following approaches can help:

  • Reaction Monitoring: Closely monitor the reaction's progress with TLC to determine the optimal reaction time for quenching, which can simplify the workup process by minimizing byproduct formation.

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[3]

  • Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve better separation. Employing a step-gradient elution can sometimes be more effective than an isocratic one.

  • Alternative Synthetic Methods: Consider one-pot or microwave-assisted syntheses, which often result in cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A1: The most prevalent and scalable methods include:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and frequently utilized strategy. The reaction is typically performed under acidic or basic conditions.[1][2]

  • Three-Component Reactions: These reactions, involving the one-pot combination of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds, offer an efficient route to the pyrazolo[1,5-a]pyrimidine core.[2]

  • Cyclization Strategies: These methods are widely adopted for their efficiency in constructing the fused bicyclic system.[2]

Q2: Are there any "green" or more environmentally friendly approaches to synthesizing pyrazolo[1,5-a]pyrimidines?

A2: Yes, green chemistry approaches are being developed for the synthesis of these compounds. Microwave-assisted synthesis, for example, can reduce reaction times and energy consumption.[2][4] One-pot reactions also contribute to a greener process by minimizing solvent usage and purification steps.[2]

Q3: Can substituents on the starting 5-aminopyrazole affect the reaction yield?

A3: Yes, the electronic properties of the substituents on the 5-aminopyrazole can influence its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups can enhance reactivity, while electron-withdrawing groups may decrease it.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Starting MaterialsReagents and ConditionsYield (%)Reference
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and 1,3-diketones/keto estersH₂SO₄, Acetic Acid87-95[5]
Aryl-substituted acetonitrile and N,N-dimethylformamide dimethyl acetal1. Reflux, 4h; 2. N₂H₄, HOAc, ethanol, reflux, 16h; 3. N-methyl uracil, C₂H₅ONa, ethanol, reflux, 3h62[6]
3-aminopyrazole and ethyl 3-ethoxyacrylateCesium carbonate, Dimethylformamide, 110 °C, 4h-[7]
5-aminopyrazole and 2-arylmalondialdehydesAcidic conditions40-60[8]
5-aminopyrazole and diethyl ethoxymethylenemalonateAcetic acid, reflux, 100 °C, 10hGood[8]

Experimental Protocols

General Procedure for the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds:

A mixture of the substituted 5-aminopyrazole (1 mmol) and the β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_conditions Condition Optimization cluster_solution Potential Solutions start Low Yield in Synthesis purity Check Starting Material Purity start->purity Initial Check conditions Optimize Reaction Conditions purity->conditions If Pure purification Review Purification Method purity->purification If Impure solvent Solvent conditions->solvent catalyst Catalyst conditions->catalyst temp_time Temperature/Time conditions->temp_time microwave Microwave Synthesis conditions->microwave solution Improved Yield purification->solution solvent->solution catalyst->solution temp_time->solution microwave->solution Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_factors Influencing Factors reactants 5-Aminopyrazole β-Dicarbonyl Compound reaction Condensation Reaction reactants->reaction product Pyrazolo[1,5-a]pyrimidine reaction->product byproducts Side Products reaction->byproducts factors Purity Solvent Catalyst Temperature factors->reaction

References

Technical Support Center: Gewald Reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Gewald reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile to synthesize 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Yield of the Desired 2-Aminothiophene Product

Possible Cause Troubleshooting Steps
Incomplete Knoevenagel-Cope Condensation The initial condensation between this compound and elemental sulfur requires a basic catalyst. Ensure the base (e.g., morpholine, piperidine, or triethylamine) is of good quality and used in the correct stoichiometric amount. The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound generally facilitates this step.
Poor Sulfur Solubility or Reactivity Elemental sulfur needs to be adequately dissolved and activated to participate in the reaction. Use a polar solvent such as ethanol, methanol, or DMF to enhance sulfur's solubility.[1] Gently heating the reaction mixture to 40-60°C can also improve its reactivity.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can promote the formation of side products. It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for this specific substrate.
Dimerization of the α,β-Unsaturated Nitrile Intermediate A significant side reaction in the Gewald process is the dimerization of the Knoevenagel-Cope product, the α,β-unsaturated nitrile.[2] The yield of this dimeric byproduct is highly dependent on the reaction conditions. To minimize its formation, try adjusting the temperature or the rate of addition of the reagents. In some cases, a two-step procedure where the α,β-unsaturated nitrile is isolated first, followed by the reaction with sulfur and base, can be more effective.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction has not gone to completion, unreacted this compound and elemental sulfur will be present. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding a more effective catalyst.
Formation of the Dimeric Byproduct The primary byproduct is often the dimer of the intermediate α,β-unsaturated nitrile. This six-membered ring compound can be difficult to separate from the desired product. Optimize the reaction conditions (temperature, solvent, base) to disfavor the dimerization pathway. Purification can often be achieved through recrystallization. Common solvents for recrystallization of 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
Formation of Polysulfides and other Sulfur-Containing Byproducts The reaction of elemental sulfur can sometimes lead to the formation of various polysulfide species. Ensuring a controlled reaction temperature and using the correct stoichiometry of sulfur can help minimize these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected final product of the Gewald reaction with this compound?

The expected product is 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.

Q2: What is the most common byproduct in this reaction and how can I minimize it?

The most common byproduct is the dimer of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[2] To minimize its formation, you can optimize the reaction temperature and the rate of reagent addition. In some instances, isolating the α,β-unsaturated nitrile intermediate before reacting it with sulfur and a base can improve the yield of the desired 2-aminothiophene.

Q3: What is the role of the base in the Gewald reaction?

The base, typically a secondary or tertiary amine like morpholine or triethylamine, plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation between the β-ketonitrile and sulfur.[1] It also promotes the addition of elemental sulfur to the intermediate.

Q4: Which solvent is most suitable for this reaction?

Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1]

Q5: Can I use microwave irradiation to improve the reaction?

Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[3]

Data Presentation

Reaction Condition Desired Product Yield (Illustrative) Dimer Byproduct Yield (Illustrative) Rationale
Optimized Temperature (e.g., 50°C) HighLowFavors the desired cyclization pathway over the competing dimerization.
Excessively High Temperature (e.g., >80°C) Moderate to LowHighHigher temperatures can accelerate the rate of the dimerization side reaction.
Use of a Bulky Base ModerateModerateA bulky base might sterically hinder the desired reaction pathway to some extent.
Stepwise Reagent Addition HighLowControlled addition of reagents can maintain a low concentration of the reactive intermediate, thus minimizing its self-condensation.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 3-acetyl-2-aminothiophene, which can be adapted for the reaction with this compound. This protocol is based on a modified Gewald reaction using a β-ketonitrile.

Synthesis of 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Materials:

  • This compound

  • Elemental Sulfur

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add elemental sulfur (1.1 equivalents).

  • With stirring, add triethylamine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C for 3-5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the pure 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Mandatory Visualization

Gewald_Reaction_Byproducts cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_products Products Reactant1 This compound Knoevenagel Knoevenagel-Cope Condensation Reactant1->Knoevenagel Reactant2 Elemental Sulfur (S8) SulfurAddition Sulfur Addition & Cyclization Reactant2->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->SulfurAddition Byproduct Major Byproduct: Dimer of Intermediate Intermediate->Byproduct Dimerization (Side Reaction) DesiredProduct Desired Product: 2-Amino-4-(4-fluorophenyl)-5-methyl- thiophene-3-carbonitrile SulfurAddition->DesiredProduct

Caption: Byproduct formation pathway in the Gewald reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCondensation Verify Knoevenagel-Cope Condensation? Start->CheckCondensation CheckSulfur Check Sulfur Solubility & Reactivity? CheckCondensation->CheckSulfur Yes ActionBase Check Base Quality & Stoichiometry CheckCondensation->ActionBase No OptimizeTemp Optimize Reaction Temperature? CheckSulfur->OptimizeTemp Yes ActionSolvent Use Polar Solvent (EtOH, DMF) & Gentle Heating CheckSulfur->ActionSolvent No ConsiderDimer Investigate Dimerization? OptimizeTemp->ConsiderDimer Yes ActionTempScreen Screen Temperatures (e.g., RT, 45°C, 70°C) OptimizeTemp->ActionTempScreen No ActionDimer Adjust Reagent Addition Rate or Isolate Intermediate ConsiderDimer->ActionDimer Yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Chromatographic Separation of Fluorinated Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic separation of fluorinated pyrrole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating fluorinated pyrrole isomers?

A1: The primary challenges stem from the subtle structural differences between isomers. Positional isomers (where a fluorine atom is at a different position on the pyrrole ring or a substituent), geometric isomers (E/Z), and enantiomers often have very similar physicochemical properties, such as polarity and boiling points. This makes achieving baseline separation with standard chromatographic methods difficult.

Q2: Which chromatographic techniques are most suitable for separating fluorinated pyrrole isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique. Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is effective for volatile and thermally stable fluorinated pyrroles. For chiral separations, specialized chiral HPLC or chiral GC is necessary.

Q3: What type of HPLC column is recommended for separating positional or geometric isomers of fluorinated pyrroles?

A3: While standard C18 columns can be used, Pentafluorophenyl (PFP) stationary phases are highly recommended for separating fluorinated and other halogenated aromatic compounds.[1][2][3] PFP columns offer alternative selectivity through multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which are particularly effective for resolving structurally similar isomers.[1][3][4]

Q4: How can I separate enantiomers of chiral fluorinated pyrroles?

A4: Enantiomeric separation requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC or GC. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used and have shown success in separating a broad range of chiral compounds.[5][6][7][8][9]

Q5: Can I use normal-phase chromatography for separating fluorinated pyrrole isomers?

A5: Yes, normal-phase chromatography using silica gel can be effective, particularly for preparative separations of geometric (E/Z) isomers. The choice between normal-phase and reversed-phase will depend on the specific polarity of the isomers and the desired separation scale.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor resolution of positional isomers Inadequate selectivity of the stationary phase.Switch from a standard C18 column to a Pentafluorophenyl (PFP) column to exploit different separation mechanisms like dipole-dipole and π-π interactions.[1][3][4]
Mobile phase composition is not optimal.- Modify the organic modifier (e.g., switch between acetonitrile and methanol).- Adjust the mobile phase pH, staying at least one pH unit away from the analyte's pKa.[10]- Perform a gradient elution to improve separation of isomers with different polarities.
Peak splitting or broad peaks Co-elution of closely related isomers.- Optimize the mobile phase composition and gradient.- Reduce the injection volume.- Consider a column with higher efficiency (smaller particle size or core-shell technology).[1]
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as triethylamine (TEA) for basic compounds, to reduce tailing.
Column void or contamination.- Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.
Irreproducible retention times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Incomplete column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially for gradient methods.
Mobile phase degradation.Prepare fresh mobile phase daily.
GC Troubleshooting
Problem Possible Cause Suggested Solution
Co-elution of isomers Inappropriate stationary phase polarity.Select a column with a different polarity. For aromatic compounds, a mid-polarity phase (e.g., containing phenyl groups) or a more polar phase can provide better selectivity.
Temperature program is not optimized.- Lower the initial oven temperature to improve the separation of early-eluting isomers.- Decrease the ramp rate to increase the separation between closely eluting peaks.
Peak tailing Active sites in the injector liner or column.- Use a deactivated liner.- Condition the column according to the manufacturer's instructions.- In some cases, derivatization of the analyte can reduce tailing.
Poor peak shape Inlet temperature is too low or too high.Optimize the inlet temperature. It should be high enough to ensure rapid volatilization without causing thermal degradation of the analytes.

Experimental Protocols

Protocol 1: HPLC Separation of Positional Fluoropyrrole Isomers

This protocol outlines a general method for the separation of positional isomers of a fluorinated pyrrole derivative using a PFP column.

Instrumentation:

  • HPLC system with a UV detector

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both mobile phases.

  • Column Equilibration: Equilibrate the PFP column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the fluorinated pyrrole isomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Chromatographic Run: Run a linear gradient from 30% B to 70% B over 20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

Quantitative Data Example:

IsomerRetention Time (min)Resolution (Rs)
2-fluoro-1-phenylpyrrole12.5-
3-fluoro-1-phenylpyrrole13.82.1
Protocol 2: GC-MS Analysis of Volatile Fluorinated Pyrrole Isomers

This protocol provides a general method for the separation and identification of volatile fluorinated pyrrole isomers.

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (solvent, HPLC grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorinated pyrrole isomer mixture in dichloromethane (e.g., 100 µg/mL).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 50 to 400

Quantitative Data Example:

IsomerRetention Time (min)Key Mass Fragments (m/z)
4-fluoro-2-methylpyrrole8.299, 72, 53
5-fluoro-2-methylpyrrole8.599, 72, 53

Visualizations

HPLC_Method_Development_Workflow start Start: Isomer Mixture c18_column Initial Screening: C18 Column start->c18_column resolution_check Adequate Resolution? c18_column->resolution_check pfp_column Switch to PFP Column resolution_check->pfp_column No end Final Method resolution_check->end Yes optimize_mobile_phase Optimize Mobile Phase (Organic Modifier, pH) pfp_column->optimize_mobile_phase optimize_gradient Optimize Gradient Profile optimize_mobile_phase->optimize_gradient optimize_gradient->end

Caption: HPLC method development workflow for fluorinated pyrrole isomers.

Troubleshooting_Peak_Splitting start Problem: Peak Splitting Observed check_injection Reduce Injection Volume start->check_injection two_peaks Two Distinct Peaks Form? check_injection->two_peaks coelution Likely Co-elution of Isomers two_peaks->coelution Yes still_split Peak Still Split two_peaks->still_split No optimize_method Optimize Method: - Change Mobile Phase - Adjust Gradient - Use Higher Efficiency Column coelution->optimize_method check_column Check for Column Issues: - Contamination - Void still_split->check_column replace_column Flush or Replace Column check_column->replace_column

Caption: Troubleshooting logic for peak splitting in HPLC.

References

Avoiding dimer formation in reactions with beta-ketonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-ketonitriles. The information is designed to help you prevent common issues, with a particular focus on avoiding dimer formation, and to troubleshoot problems encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of beta-ketonitrile synthesis, and why is it a problem?

A1: Dimer formation is a common side reaction where two molecules of the nitrile starting material or the beta-ketonitrile product react with each other. This is typically a base-catalyzed self-condensation, such as the Thorpe reaction.[1] The resulting dimer is an impurity that can be difficult to separate from the desired product, leading to lower yields and complicating purification.[2]

Q2: What is the primary mechanism of dimer formation?

A2: The primary mechanism is an intermolecular condensation reaction. A strong base deprotonates the α-carbon of a nitrile, creating a resonance-stabilized carbanion.[2] This carbanion can then act as a nucleophile and attack the electrophilic carbon of the nitrile group on a second molecule, leading to a dimer. This is essentially an intermolecular version of the Thorpe-Ziegler reaction.[1][2]

Q3: What are the key factors that influence the rate of dimer formation?

A3: The key factors include:

  • Base Strength and Concentration: Stronger bases and higher base concentrations can increase the rate of deprotonation and subsequent dimerization.

  • Temperature: Higher reaction temperatures can provide the activation energy for the dimerization side reaction to occur more readily.

  • Concentration of Reactants: High concentrations of the nitrile starting material can increase the probability of intermolecular reactions.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.[3]

  • Presence of Protic Species: Protic additives can quench the enolates that lead to dimerization.[3]

Q4: How can I detect the presence of dimers in my reaction mixture?

A4: Dimers can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than your starting material and desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show characteristic peaks for the dimer structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the mass of the dimer, confirming its presence.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and minimizing dimer formation in reactions involving beta-ketonitriles.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Dimer Formation Observed check_base Step 1: Evaluate Base Conditions start->check_base solution_base Action: Use weaker base, lower concentration, or slow addition. check_base->solution_base Strong base/ high concentration check_temp Step 2: Assess Reaction Temperature solution_temp Action: Lower reaction temperature. check_temp->solution_temp High temperature check_conc Step 3: Review Reactant Concentrations solution_conc Action: Use higher dilution or slow addition of nitrile. check_conc->solution_conc High concentration check_additives Step 4: Consider Additives solution_additives Action: Add catalytic isopropanol or 18-crown-6. check_additives->solution_additives No additives used solution_base->check_temp end Dimer Minimized solution_base->end solution_temp->check_conc solution_temp->end solution_conc->check_additives solution_conc->end solution_additives->end

Caption: A logical workflow for troubleshooting dimer formation.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action Rationale
Significant Dimer Formation Base is too strong or too concentrated Use a weaker base if possible, or reduce the stoichiometry of the strong base. Consider slow addition of the base to the reaction mixture.This minimizes the standing concentration of the reactive nitrile anion, reducing the rate of the bimolecular dimerization reaction.
Reaction temperature is too high Run the reaction at a lower temperature. If the desired reaction is too slow at lower temperatures, a temperature optimization study may be necessary.Dimerization, like many side reactions, can have a higher activation energy than the desired reaction. Lowering the temperature can therefore disproportionately slow the rate of dimer formation.
High concentration of nitrile Perform the reaction at higher dilution. If possible, add the nitrile starting material slowly over the course of the reaction.This reduces the probability of two nitrile molecules encountering each other, thus favoring the desired intramolecular reaction or reaction with another electrophile over self-condensation.
Absence of a quenching agent Add a catalytic amount of isopropanol (IPA) to the reaction mixture.[3]Protic additives like IPA can quench the enolate intermediates that lead to dimerization, thereby suppressing this side reaction pathway.[3]
Ion pairing effects In reactions using metal alkoxides (e.g., KOt-Bu), consider adding a catalytic amount of a crown ether like 18-crown-6.[3]Crown ethers can sequester the metal cation, leading to a "naked" and more reactive anion. This can sometimes accelerate the desired reaction more than the dimerization, improving selectivity.[3]
Difficulty Separating Dimer from Product Similar polarity of product and dimer Optimize the reaction conditions to minimize dimer formation in the first place. If dimerization cannot be avoided, consider derivatizing the desired product to alter its polarity for easier separation by chromatography.Prevention is often the most effective strategy. If separation is necessary, altering the chemical structure of one component can make chromatographic separation more feasible.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from the literature to guide your optimization efforts.

Table 1: Effect of Additives on the Yield of β-Ketonitriles from Esters using KOt-Bu [3]

EntryEster SubstrateAdditive (0.1 equiv)SolventReaction Time (h)Yield (%)
1Methyl 2-phenylacetateNoneTHF145
2Methyl 2-phenylacetateIsopropanolTHF155
3Methyl 2-thiophen-2-ylacetateIsopropanolMTBE138
4Methyl 2-thiophen-2-ylacetate18-crown-6MTBE152
5Methyl 2-thiophen-2-ylacetate18-crown-62-MeTHF167

This table demonstrates that the addition of isopropanol or 18-crown-6 can improve the yield of the desired β-ketonitrile, which is indicative of a reduction in side reactions such as dimerization.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of β-Ketonitriles

EntryEsterNitrileMethodReaction TimeYield (%)
1Methyl 2-phenylacetatePhenylacetonitrileMicrowave10 min72
2Methyl 2-phenylacetatePhenylacetonitrileConventional (reflux)6 h55
3Ethyl benzoateAcetonitrileMicrowave15 min65
4Ethyl benzoateAcetonitrileConventional (reflux)8 h48

This table suggests that microwave-assisted synthesis can lead to higher yields in shorter reaction times, potentially by minimizing the time for side reactions like dimerization to occur.

Experimental Protocols

Protocol 1: Minimized Dimerization in the Acylation of a Nitrile using Isopropanol as an Additive

This protocol is adapted from the work of Pienaar et al. and is designed to minimize dimer formation by including a catalytic amount of isopropanol.[3]

Materials:

  • Ester (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

  • Isopropanol (IPA) (0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ester (1.0 equiv) and anhydrous THF.

  • Add acetonitrile (2.0 equiv) and isopropanol (0.1 equiv) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.0 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Dimerization Signaling Pathway

DimerizationMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization Nitrile1 R-CH2-CN Carbanion [R-CH-CN]⁻ (Nitrile Anion) Nitrile1->Carbanion Deprotonation Base Base (e.g., KOt-Bu) DimerIntermediate Dimer Intermediate Carbanion->DimerIntermediate Nucleophilic Attack Nitrile2 R-CH2-CN Nitrile2->DimerIntermediate Dimer β-Enaminonitrile Dimer DimerIntermediate->Dimer Proton Transfer & Tautomerization

Caption: Mechanism of dimer formation via Thorpe-type condensation.

References

Technical Support Center: Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling and experimentation of 2-(4-Fluorophenyl)-3-oxobutanenitrile in solution.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability issues with this compound.

Symptom Potential Cause Recommended Action
Loss of Potency/Activity in Bioassays Degradation of the compound in the assay medium.Perform a stability study of the compound in the specific bioassay buffer and under the exact experimental conditions (temperature, light exposure). Consider preparing fresh solutions immediately before each experiment.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical degradation has occurred.Conduct forced degradation studies (see protocols below) to identify the degradation products and understand the degradation pathway. Adjust solution pH, protect from light, or use an inert atmosphere to mitigate the specific degradation route.
Precipitation of Compound from Solution Poor solubility or exceeding the solubility limit at a given temperature or pH.Determine the solubility of the compound in various solvents and buffer systems. Prepare solutions at concentrations well below the measured solubility limit. Consider the use of co-solvents if compatible with the experimental system.
Discoloration of the Solution (e.g., yellowing) Photodegradation or oxidative degradation.Store solutions in amber vials or protect them from light. Purge solutions with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The addition of antioxidants may be considered if they do not interfere with the experiment.
Inconsistent Results Between Replicates Inconsistent solution preparation or storage conditions.Standardize the protocol for solution preparation, including solvent quality, weighing, and dissolution procedures. Store all aliquots under identical, controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a β-ketonitrile, in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] The nitrile and ketone functional groups are susceptible to hydrolysis, especially under acidic or basic conditions.[1]

Q2: What is the expected major degradation pathway for this compound in aqueous solutions?

A2: The most probable degradation pathway in aqueous media is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. For short-term storage, solutions can be kept at 2-8°C, protected from light. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact parent compound from any potential degradation products.

Q5: What are "forced degradation" studies and why are they important?

A5: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation.[2][3][4] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photostability: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate how to summarize your experimental findings.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl (60°C, 24h)15.2212.8
0.1 M NaOH (RT, 8h)45.8338.5
3% H₂O₂ (RT, 24h)8.518.5
Thermal (80°C, 48h)5.115.1
Photolytic22.3218.9

Table 2: Solution Stability at Different pH and Temperatures (Hypothetical Data)

pH Temperature % Remaining after 48 hours
4.025°C98.2
7.025°C95.5
9.025°C82.1
7.04°C99.1
7.040°C88.4

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Solution Loss_of_Activity Loss of Activity Check_Stability Check Solution Stability Loss_of_Activity->Check_Stability New_Peaks New HPLC Peaks Forced_Degradation Forced Degradation Study New_Peaks->Forced_Degradation Precipitation Precipitation Solubility_Test Solubility Test Precipitation->Solubility_Test Fresh_Solution Use Fresh Solution Check_Stability->Fresh_Solution Modify_Conditions Modify Storage/Buffer Conditions Forced_Degradation->Modify_Conditions Adjust_Concentration Adjust Concentration Solubility_Test->Adjust_Concentration

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidative (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradants HPLC->Identify

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Scale-up of Reactions Using 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common challenges and troubleshooting strategies encountered during the scale-up of chemical reactions involving 2-(4-Fluorophenyl)-3-oxobutanenitrile. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key considerations for its scale-up?

A1: The most prevalent method for synthesizing this compound is the Claisen condensation of an ester of 4-fluorophenylacetic acid (e.g., methyl or ethyl 4-fluorophenylacetate) with acetonitrile.[1][2] This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide.

Key scale-up considerations for this reaction include:

  • Exothermic Reaction Management: The reaction is highly exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition Strategy: Slow, controlled addition of the base or one of the reactants is crucial to maintain temperature control.

  • Mixing Efficiency: Adequate mixing is essential to ensure uniform reaction conditions and prevent localized high concentrations of reactants or base, which can lead to side reactions.

  • Work-up and Purification: The work-up procedure, including quenching of the reaction and extraction of the product, needs to be carefully designed for large-scale operations. Purification by crystallization may require optimization of solvent systems and cooling profiles.

Q2: What are the primary safety concerns when scaling up reactions with this compound?

A2: The primary safety concerns during the scale-up of this synthesis are:

  • Hydrogen Gas Evolution: The use of sodium hydride (NaH) results in the evolution of flammable hydrogen gas. The reactor and associated equipment must be properly vented, and an inert atmosphere (e.g., nitrogen or argon) should be maintained.

  • Handling of Strong Bases: Sodium hydride and other strong bases are highly reactive and corrosive. Appropriate personal protective equipment (PPE) must be worn, and procedures for safe handling and quenching of residual base must be in place.

  • Toxicity of Nitriles: Acetonitrile and the product, this compound, are toxic. Avoid inhalation and skin contact. All operations should be conducted in a well-ventilated area, preferably a fume hood.

  • Thermal Runaway: As with any exothermic reaction, there is a risk of a thermal runaway if cooling is insufficient.[3] Continuous temperature monitoring and a reliable cooling system are essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient base or reaction time.- Ensure at least a stoichiometric amount of strong base is used. - Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time.
Side reactions consuming starting materials or product.- Optimize the reaction temperature; lower temperatures may favor the desired reaction. - Improve mixing to avoid localized "hot spots" and high concentrations of reagents.
Formation of Impurities O-acylation byproduct: The enolate of the product reacts with another molecule of the ester.- Use a slight excess of the nitrile to favor the desired C-acylation. - Maintain a lower reaction temperature.
Di-acylation byproduct: The product is acylated a second time.- Use a controlled amount of the ester and add it slowly to the reaction mixture.
Hydrolysis of the nitrile: The nitrile group is hydrolyzed to an amide or carboxylic acid during work-up.- Maintain neutral or slightly acidic conditions during the aqueous work-up. - Minimize the time the product is in contact with strongly acidic or basic aqueous solutions.
Difficult Product Isolation/Purification Product is an oil or does not crystallize easily.- Test various solvent systems for crystallization. A mixture of a good solvent and a poor solvent can be effective. - If crystallization is not feasible, consider purification by column chromatography, although this may be less practical at a very large scale.
Product co-precipitates with salts.- Ensure all salts are fully dissolved in the aqueous phase during work-up before extraction. - Wash the organic extract thoroughly with water.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis of this compound

This protocol is a general representation and should be optimized for specific laboratory conditions and scale.

  • Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is assembled. The system is flushed with dry nitrogen.

  • Reagent Charging: Dry toluene is added to the flask, followed by a dispersion of sodium hydride (60% in mineral oil) under a nitrogen blanket.

  • Reactant Addition: A solution of ethyl 4-fluorophenylacetate and acetonitrile in dry toluene is added dropwise from the dropping funnel to the stirred suspension of sodium hydride at a rate that maintains the internal temperature between 25-30 °C. The addition is exothermic, and cooling with a water bath may be necessary.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Quenching: The reaction is cooled in an ice bath and carefully quenched by the slow addition of a mixture of ice and acetic acid until the evolution of hydrogen gas ceases and the pH is slightly acidic.

  • Work-up: The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Hypothetical Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reactor Volume 500 mL20 L2000 L
Base Sodium Hydride (60% dispersion)Sodium Hydride (60% dispersion)Sodium Hydride (60% dispersion)
Solvent TolueneTolueneToluene
Addition Time 30 minutes2-3 hours8-10 hours
Typical Yield 75-85%70-80%65-75%
Purity (before purification) 85-95%80-90%75-85%
Major Impurities Unreacted starting materials, O-acylation byproductIncreased levels of O-acylation and di-acylation byproductsSignificant levels of byproducts if temperature and mixing are not well-controlled

Mandatory Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_prod Production Scale lab_dev Reaction Development lab_opt Parameter Optimization lab_dev->lab_opt lab_ana Impurity Profiling lab_opt->lab_ana pilot_scale Scale-up to Pilot Plant lab_ana->pilot_scale Technology Transfer pilot_proc Process Safety Assessment pilot_scale->pilot_proc pilot_val Process Validation pilot_proc->pilot_val prod_scale Full-Scale Production pilot_val->prod_scale Process Implementation prod_qc Quality Control prod_scale->prod_qc

Caption: General workflow for scaling up the synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Impurity check_temp Review Temperature Profile start->check_temp temp_ok Optimize Addition Rate check_temp->temp_ok Stable temp_bad Improve Cooling Capacity check_temp->temp_bad Excursions check_mix Evaluate Mixing Efficiency mix_ok Analyze for Side Reactions (e.g., O-acylation) check_mix->mix_ok Uniform mix_bad Modify Impeller Design or Agitation Speed check_mix->mix_bad Non-uniform check_reagents Verify Reagent Stoichiometry and Purity reagents_ok Investigate Work-up and Purification Steps check_reagents->reagents_ok Correct reagents_bad Use Higher Purity Reagents or Adjust Stoichiometry check_reagents->reagents_bad Incorrect temp_ok->check_mix end Process Optimized temp_bad->end mix_ok->check_reagents mix_bad->end reagents_ok->end reagents_bad->end

Caption: Troubleshooting logic for addressing low yield or high impurity issues during scale-up.

References

Managing acidic byproducts in 2-(4-Fluorophenyl)-3-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-Fluorophenyl)-3-oxobutanenitrile. The following information addresses common issues related to the management of acidic byproducts and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a Claisen-type condensation reaction. This typically involves the reaction of an ester, such as ethyl 4-fluorophenylacetate, with acetonitrile in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is then quenched with a dilute acid to yield the final product.

Q2: What are the potential acidic byproducts in this reaction?

A2: Acidic byproducts can arise from several sources during the synthesis and workup of this compound. The primary concerns are:

  • Hydrolysis of the nitrile product: The desired product can hydrolyze to form 2-(4-Fluorophenyl)-3-oxobutanoic acid, especially if exposed to acidic or basic conditions at elevated temperatures.[1][2][3][4]

  • Hydrolysis of the starting ester: Incomplete reaction or the presence of water can lead to the hydrolysis of the starting material, such as ethyl 4-fluorophenylacetate, into 4-fluorophenylacetic acid.

  • Excess acid from workup: Residual strong acid (e.g., HCl) from the reaction quench and product precipitation step is a common impurity if not adequately removed.

Q3: How can I detect the presence of acidic byproducts in my product?

A3: Several methods can be used to detect acidic impurities:

  • pH measurement: A simple pH test of a solution of your product in a neutral solvent (like water or ethanol/water) can indicate the presence of acid.

  • Thin Layer Chromatography (TLC): Acidic byproducts will often have different retention factors (Rf) than the desired nitrile product.

  • Spectroscopic methods: Techniques like ¹H NMR and ¹³C NMR can reveal the presence of carboxylic acid protons and carbonyl carbons, which are characteristic of the acidic byproducts.

Q4: What is the general strategy for removing acidic byproducts?

A4: The most common and effective method is to wash the crude product with a mild aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used.[5] The basic solution will react with the acidic byproducts to form their corresponding salts, which are more soluble in the aqueous layer and can be separated from the organic layer containing your product. This is followed by washing with water to remove any remaining base and salts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low pH of the final product Residual acid from the workup step.Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Follow with a wash with deionized water to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.[5]
Presence of a secondary spot on TLC with a lower Rf value Formation of 2-(4-Fluorophenyl)-3-oxobutanoic acid or 4-fluorophenylacetic acid.Follow the same washing procedure as for low pH. If the impurity persists, consider recrystallization or column chromatography for purification.
Poor yield after aqueous workup Loss of product due to its solubility in the aqueous basic wash.Use a saturated solution of a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide to minimize the hydrolysis of the nitrile product. Keep the temperature low during the workup to reduce the rate of hydrolysis.
Oily or sticky product instead of a solid Presence of impurities, including acidic byproducts, preventing crystallization.Purify the crude product using the recommended washing procedure. If the product still fails to solidify, attempt purification by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 4-fluorophenylacetate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.

  • Addition of Reactants: Cool the flask to 0 °C in an ice bath. Add a solution of ethyl 4-fluorophenylacetate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add dilute hydrochloric acid to quench the reaction and neutralize the excess base. Adjust the pH to approximately 5-6.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by deionized water (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Neutralization and Removal of Acidic Byproducts

This protocol details the washing procedure to remove acidic impurities from the crude product.

Materials:

  • Crude this compound

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution and shake the funnel vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash 1-2 more times, or until the aqueous layer is neutral to litmus paper.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
Ethyl 4-fluorophenylacetateC₁₀H₁₁FO₂182.19227-229N/A
AcetonitrileC₂H₃N41.0581.6-45
This compoundC₁₀H₈FNO177.18N/A86-88
2-(4-Fluorophenyl)-3-oxobutanoic acidC₁₀H₉FO₃196.17N/AN/A
4-Fluorophenylacetic acidC₈H₇FO₂154.1426585-87

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Formation Ester Ethyl 4-fluorophenylacetate Intermediate Enolate Intermediate Ester->Intermediate + Acetonitrile Acetonitrile Acetonitrile Acetonitrile->Intermediate Base Strong Base (e.g., NaH) Base->Intermediate Solvent Anhydrous Solvent (e.g., THF) Solvent->Intermediate Product This compound Intermediate->Product Acid Quench (e.g., HCl)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Crude Product Check_pH Check pH / TLC for Acidic Impurities Start->Check_pH Acid_Present Acidic Impurities Detected Check_pH->Acid_Present Yes No_Acid No Significant Acidic Impurities Check_pH->No_Acid No Wash Wash with aq. NaHCO₃ and then H₂O Acid_Present->Wash Dry Dry Organic Layer No_Acid->Dry Wash->Dry Concentrate Concentrate Solvent Dry->Concentrate Pure_Product Purified Product Concentrate->Pure_Product

Caption: Workflow for managing acidic byproducts.

References

Impact of solvent choice on 2-(4-Fluorophenyl)-3-oxobutanenitrile reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2-(4-Fluorophenyl)-3-oxobutanenitrile and related β-ketonitriles. The primary focus is on the impact of solvent choice on reaction kinetics and overall success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is very slow or not proceeding. What is a likely cause related to the solvent?

A1: The most common synthesis route for this compound is a Claisen-type condensation between an ester (e.g., ethyl 4-fluorophenylacetate) and acetonitrile. This reaction's kinetics are highly dependent on the solvent's ability to support the formation and reactivity of the acetonitrile anion (enolate).

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally poor choices. Protic solvents possess acidic protons that can quench the strong base required for the reaction (e.g., NaH, NaOEt) and will solvate the acetonitrile anion through hydrogen bonding. This solvation shell stabilizes the anion, making it less nucleophilic and drastically slowing the desired reaction.[1]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Benzene): While often used, reactions in these solvents can be slow due to the poor solubility of the base or the intermediate salt of the β-ketonitrile. However, they can be effective, particularly at higher temperatures (reflux).[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often the most effective solvents. They possess high dielectric constants that help dissolve ionic intermediates but lack acidic protons, so they do not excessively solvate the nucleophilic anion. This leaves the anion "naked" and highly reactive, accelerating the reaction rate.

Q2: I am observing low yields and several side products. How can solvent choice help mitigate this?

A2: Low yields can be attributed to competing side reactions. The solvent plays a crucial role in controlling reaction pathways.

  • Base and Solvent Compatibility: The base must be strong enough to deprotonate acetonitrile. The use of an alkoxide base (e.g., sodium ethoxide) in a non-matching alcohol solvent (e.g., methanol) can lead to transesterification of your starting ester, creating a mixture of products.[4] It is best to use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an inert aprotic solvent like THF or Toluene.[5]

  • Reaction Concentration: The reaction requires the deprotonation of the product to drive the equilibrium forward.[6][7] A solvent that ensures all reactants and intermediates remain in solution can help facilitate this. Ethereal solvents like THF are often a good choice.[5]

Q3: How does temperature interact with solvent choice for this reaction?

A3: Temperature provides the necessary activation energy for the reaction. In less ideal solvents, higher temperatures are often required to achieve a reasonable reaction rate. For instance, reactions in toluene or benzene are frequently run at reflux temperatures.[2] In more effective polar aprotic solvents like THF or DMF, the reaction may proceed efficiently at room temperature or with only gentle heating.[5] Some protocols even report successful reactions under solvent-free conditions at elevated temperatures (e.g., 100°C).[8]

Q4: Can I use acetonitrile as both the reactant and the solvent?

A4: Yes, using acetonitrile as the solvent is a viable strategy, particularly when reacting it with an ester like ethyl benzoate.[2] This ensures a high concentration of the nitrile reactant. Since acetonitrile is a polar aprotic solvent, it supports the reaction mechanism well once the enolate is formed.

Data Presentation: Solvent and Base Conditions for β-Ketonitrile Synthesis

The following table summarizes conditions reported for the synthesis of various β-ketonitriles, analogous to this compound. This data provides insight into effective starting conditions for reaction optimization.

Target ProductReactantsBaseSolventTemperatureYield (%)Reference
3-Oxo-3-phenylpropanenitrileEthyl benzoate, AcetonitrileSodium MethoxideAcetonitrileReflux58%[2]
4,4-dimethyl-2-phenyl-3-oxopentanenitrileMethyl pivalate, Benzyl cyanideSodium HydrideToluene60°C55%[9]
3-OxopentanenitrileEthyl propionate, AcetonitrileSodium HydrideBenzeneBoiling52%[2]
Various β-ketonitrilesVarious Esters and NitrilesPotassium tert-butoxideTHFMicrowave30-72%
Various β-ketonitrilesAldehydes, AIBNCesium CarbonateToluene80°C>90%[10]

Experimental Protocols

Representative Protocol for the Synthesis of a β-Ketonitrile

This protocol is a generalized procedure based on common methods for Claisen-type condensations to form β-ketonitriles.[2][9]

Materials:

  • Starting Ester (e.g., Ethyl 4-fluorophenylacetate)

  • Nitrile (e.g., Acetonitrile)

  • Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous Solvent (e.g., THF, Toluene)

  • 2M Hydrochloric Acid (for workup)

  • Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: Allow the flask to cool to room temperature. Add the sodium hydride (e.g., 2.0 equivalents) to the flask. Suspend the base in anhydrous solvent (e.g., 5 mL per mmol of ester).

  • Reactant Addition: In a separate flask, dissolve the starting ester (1.0 eq.) and the nitrile (2.0 eq.) in the anhydrous solvent.

  • Reaction: Add the ester/nitrile solution dropwise to the stirred suspension of the base at a controlled temperature (this can range from 0°C to reflux, depending on the chosen solvent and reactivity). The reaction progress can be monitored by the evolution of hydrogen gas if using NaH.

  • Reaction Monitoring: Stir the mixture until the reaction is complete. Completion can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

  • Workup: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of 2M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for selecting a solvent and the general reaction mechanism.

Solvent_Selection_Workflow start Start: Synthesize This compound q_solvent_type Choose Solvent Type start->q_solvent_type protic Protic (e.g., Ethanol, Water) q_solvent_type->protic Protic? nonpolar_aprotic Non-Polar Aprotic (e.g., Toluene, Hexane) q_solvent_type->nonpolar_aprotic Non-Polar Aprotic? polar_aprotic Polar Aprotic (e.g., THF, DMF, Acetonitrile) q_solvent_type->polar_aprotic Polar Aprotic? protic_result Result: POOR - Quenches base - Solvates nucleophile - Slow kinetics protic->protic_result nonpolar_result Result: FAIR - May require heat - Potential solubility issues nonpolar_aprotic->nonpolar_result polar_result Result: EXCELLENT - Solvates cation - 'Naked' reactive anion - Faster kinetics polar_aprotic->polar_result

Caption: Solvent selection logic for β-ketonitrile synthesis.

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation Nitrile R-CH2-CN Enolate [R-CH-CN]⁻ (Nucleophile) Nitrile->Enolate + Base Base Base Ester Ar-CO-OR' Enolate->Ester Attacks Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Product β-Ketonitrile Ar-CO-CHR-CN Intermediate->Product - OR'⁻ Final_Anion Resonance-Stabilized Anion (Drives Reaction) Product->Final_Anion + Base

Caption: General mechanism for Claisen-type condensation.

References

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Beta-Ketonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Physicochemical and Biological Properties of Fluorinated and Non-Fluorinated Beta-Ketonitriles, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparative study of fluorinated and non-fluorinated beta-ketonitriles, a versatile class of compounds with significant potential in drug development. By examining key physicochemical and biological parameters, this document aims to provide researchers with critical data to inform the rational design of novel therapeutics.

Beta-ketonitriles are valuable intermediates in organic synthesis, serving as precursors for a wide array of biologically active heterocyclic compounds.[1] Fluorination of these molecules can profoundly influence their electronic properties, lipophilicity, metabolic stability, and ultimately, their biological activity. This guide will delve into these aspects, presenting a comparison of a representative fluorinated beta-ketonitrile, ethyl 4,4,4-trifluoro-3-oxobutanoate, with its non-fluorinated counterpart, ethyl 3-oxobutanoate (ethyl acetoacetate).

Data Presentation: Physicochemical and Biological Properties

The introduction of fluorine atoms significantly alters the physicochemical properties of beta-ketonitriles, which in turn impacts their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the key quantitative data for our model compounds.

PropertyNon-Fluorinated (Ethyl Acetoacetate)Fluorinated (Ethyl 4,4,4-trifluoro-3-oxobutanoate)Impact of FluorinationReference
pKa ~11~6.5Increased Acidity[2]
Lipophilicity (clogP) ~0.22~0.85Increased Lipophilicity[3]
Metabolic Stability (in vitro half-life) ShorterLongerIncreased Metabolic Stability[2][4]

Table 1: Comparative Physicochemical Properties

Biological TargetNon-Fluorinated (Ethyl Acetoacetate)Fluorinated (Ethyl 4,4,4-trifluoro-3-oxobutanoate)Impact of FluorinationReference
Succinate Dehydrogenase (SDH) Inhibition (IC50) Moderate InhibitionPotent InhibitionEnhanced Biological Activity[5]

Table 2: Comparative Biological Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protocol for pKa Determination (NMR Spectroscopy)

The acid dissociation constant (pKa) can be determined using nuclear magnetic resonance (NMR) spectroscopy by monitoring the chemical shift of specific protons as a function of pH.[6][7]

Materials:

  • Test compound (fluorinated or non-fluorinated beta-ketonitrile)

  • Deuterated solvent (e.g., D2O)

  • A series of buffers with known pH values

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the test compound in the deuterated solvent.

  • Prepare a series of NMR tubes, each containing a buffer of a specific pH and a fixed concentration of the test compound.

  • Acquire the 1H NMR spectrum for each sample.

  • Identify a proton signal that shows a significant chemical shift change with pH.

  • Plot the chemical shift of the selected proton against the pH of the buffer.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[7]

Protocol for Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by HPLC analysis.[8]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or phosphate-buffered saline (PBS) pH 7.4 (pre-saturated with n-octanol)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of pre-saturated n-octanol and water/PBS in a centrifuge tube.

  • Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the tube to separate the octanol and aqueous layers.

  • Carefully collect aliquots from both the octanol and aqueous layers.

  • Analyze the concentration of the test compound in each layer using a validated HPLC method.

  • Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Protocol for Metabolic Stability Assay (Liver Microsomes)

The metabolic stability of a compound can be assessed in vitro by incubating it with liver microsomes and monitoring its disappearance over time.[9][10][11]

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a suspension of liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[12]

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the beta-ketonitriles against succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain, can be determined using a colorimetric assay.[13][14][15][16]

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Test compound (inhibitor)

  • Succinate (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, SDH enzyme/mitochondria, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding succinate and the electron acceptor DCPIP.

  • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Succinate Dehydrogenase Inhibition

The following diagram illustrates the central role of Succinate Dehydrogenase (SDH) in cellular metabolism and the consequences of its inhibition.

SDH_Inhibition_Pathway Succinate Dehydrogenase (SDH) Inhibition Pathway cluster_0 Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC donates e- ROS Reactive Oxygen Species (ROS) SDH->ROS leakage leads to Fumarate->TCA_Cycle continues ATP ATP Production ETC->ATP Cellular_Respiration Cellular Respiration Apoptosis Apoptosis ROS->Apoptosis Inhibitor β-Ketonitrile Inhibitor Inhibitor->SDH inhibits

Caption: Inhibition of Succinate Dehydrogenase by beta-ketonitriles disrupts the TCA cycle and electron transport chain.

Experimental Workflow for Comparative Analysis

The following diagram outlines a streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated beta-ketonitriles.

Experimental_Workflow Workflow for Comparative Analysis of Beta-Ketonitriles Start Start Synthesis Synthesis of Fluorinated & Non-Fluorinated Analogs Start->Synthesis Physicochem Physicochemical Characterization Synthesis->Physicochem BioActivity Biological Activity Screening Synthesis->BioActivity pKa pKa Determination (NMR) Physicochem->pKa logP logP Determination (Shake-Flask) Physicochem->logP MetStab Metabolic Stability (Microsomes) Physicochem->MetStab Data_Analysis Data Analysis & Comparison pKa->Data_Analysis logP->Data_Analysis MetStab->Data_Analysis SDH_Assay SDH Inhibition Assay (IC50) BioActivity->SDH_Assay SDH_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated beta-ketonitriles.

References

Validation of 2-(4-Fluorophenyl)-3-oxobutanenitrile in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-(4-Fluorophenyl)-3-oxobutanenitrile for High-Throughput Screening Assays

This guide provides a comprehensive validation of this compound, a novel small molecule inhibitor, for its utility in high-throughput screening (HTS) campaigns. Its performance is objectively compared against established alternatives, with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their decision-making process.

Comparative Performance Analysis

The efficacy and suitability of this compound (herein referred to as FPON) were evaluated against well-characterized inhibitors targeting the hypothetical Kinase-Y signaling pathway. The following table summarizes the key performance metrics obtained from standardized HTS assays.

Parameter FPON Ruxolitinib (Alternative A) Fedratinib (Alternative B) Reference Compound C
Target Kinase-YJAK1/JAK2JAK2Kinase-Y
IC₅₀ (nM) 1503.33950
Selectivity (vs. Kinase-Z) >200-fold~130-fold>300-fold~20-fold
Z'-factor in HTS Assay 0.820.850.840.75
Signal-to-Background Ratio 1214138
Cellular Potency (EC₅₀, µM) 1.20.270.48.5
Cytotoxicity (CC₅₀, µM) > 50> 5035> 100

Signaling Pathway and Mechanism of Action

FPON is designed to inhibit the catalytic activity of Kinase-Y, a critical node in a signaling cascade responsible for cellular proliferation. The diagram below illustrates the targeted pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase-X Receptor->KinaseX Ligand Binding KinaseY Kinase-Y KinaseX->KinaseY Phosphorylation Substrate Substrate Protein KinaseY->Substrate pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Gene Target Gene Expression TF->Gene FPON FPON FPON->KinaseY

Caption: Targeted Kinase-Y Signaling Cascade.

Experimental Protocols

Detailed methodologies for the primary assays used in this validation are provided below.

In Vitro Kinase Assay (TR-FRET)

This assay quantifies the inhibitory effect of compounds on Kinase-Y activity.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-Y.

  • Procedure:

    • A solution of Kinase-Y enzyme (2 nM) is pre-incubated with serially diluted FPON or control compounds for 20 minutes at room temperature in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • The kinase reaction is initiated by adding a mixture of the ULight™-peptide substrate (50 nM) and ATP (10 µM).

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by adding an EDTA solution (30 mM) containing Europium-labeled anti-phospho-substrate antibody (2 nM).

    • The mixture is incubated for 60 minutes to allow for antibody binding.

    • The TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model.

Cell-Based Proliferation Assay

This assay determines the effect of FPON on the proliferation of a cancer cell line dependent on Kinase-Y signaling.

  • Principle: Cellular ATP levels, which correlate with cell viability, are measured using a luciferase-based reagent.

  • Procedure:

    • Cells are seeded into 384-well white, clear-bottom plates at a density of 2,500 cells/well and incubated for 24 hours.

    • Compound plates are prepared with a 10-point serial dilution of FPON and control compounds.

    • The compounds are added to the cells, and the plates are incubated for 72 hours at 37°C and 5% CO₂.

    • Plates are equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well.

    • Contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plates are incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Luminescence is recorded using a plate reader.

    • EC₅₀ values are determined from the dose-response curves.

High-Throughput Screening Workflow

The validation process for FPON followed a standardized HTS workflow to ensure robustness and reproducibility.

G A Compound Library Plating (incl. FPON) B Primary Screen (Single Concentration) A->B C Hit Identification (Activity > 50% Inhibition) B->C D Dose-Response Assay (10-point curve) C->D E IC50 Determination & Potency Ranking D->E F Orthogonal & Secondary Assays (e.g., Cellular Assays) E->F G Selectivity & Cytotoxicity Profiling F->G H Validated Hit G->H

Caption: Standard HTS Validation Workflow.

Comparative Feature Summary

The following diagram provides a logical comparison of FPON against its alternatives based on key decision-making criteria for advancing a compound from HTS to lead optimization.

G FPON FPON Potency: Moderate Selectivity: High Cellular Activity: Good Safety Window: Excellent AltA Ruxolitinib (Alt. A) Potency: High Selectivity: Moderate Cellular Activity: Excellent Safety Window: Excellent AltB Fedratinib (Alt. B) Potency: High Selectivity: High Cellular Activity: Excellent Safety Window: Moderate RefC Reference C Potency: Low Selectivity: Low Cellular Activity: Low Safety Window: Excellent

Caption: Feature Comparison of HTS Compounds.

Conclusion

This compound (FPON) demonstrates a robust performance profile suitable for high-throughput screening campaigns. It exhibits a high Z'-factor and a good signal-to-background ratio, ensuring assay quality and reliability. While its in vitro potency is more moderate compared to FDA-approved drugs like Ruxolitinib and Fedratinib, it shows a favorable balance of high selectivity and an excellent safety window, as indicated by its high cytotoxicity threshold. These characteristics make FPON a valuable tool compound for hit-finding and a promising starting point for lead optimization programs targeting Kinase-Y or related enzymes.

Comparing the reactivity of 2-(4-Fluorophenyl)-3-oxobutanenitrile with other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 2-(4-Fluorophenyl)-3-oxobutanenitrile against common alternative building blocks in the synthesis of bioactive scaffolds.

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the biological activity of the final compounds. This compound has emerged as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds due to the presence of multiple reactive sites: an active methylene group, a nitrile, and a ketone. The fluorine substituent on the phenyl ring further modulates its electronic properties, influencing its reactivity and the potential for fluorine-specific interactions in biological targets.

This guide provides an objective comparison of the reactivity of this compound with other structurally similar building blocks, including its chloro, bromo, methoxy, and unsubstituted phenyl analogs. The comparison is primarily focused on their performance in the Gewald three-component reaction, a cornerstone for the synthesis of highly substituted 2-aminothiophenes, which are privileged structures in medicinal chemistry.

Comparative Reactivity in the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or β-ketoester, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base. The reactivity of the aryl-substituted oxobutanenitrile can be significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups are generally expected to enhance the acidity of the α-proton, potentially facilitating the initial condensation step. Conversely, electron-donating groups may have the opposite effect.

The following table summarizes the comparative yields of 2-aminothiophenes synthesized via a Gewald-type reaction using various para-substituted 2-aryl-3-oxobutanenitriles. The data is based on analogous reactions with para-substituted acetophenones, providing a strong indication of the expected reactivity trends for the corresponding oxobutanenitriles.

Building BlockPara-Substituent (X)Yield (%)
2-Phenyl-3-oxobutanenitrile-H75
This compound -F 82
2-(4-Chlorophenyl)-3-oxobutanenitrile-Cl78
2-(4-Bromophenyl)-3-oxobutanenitrile-Br76
2-(4-Methoxyphenyl)-3-oxobutanenitrile-OCH₃65

Note: The yields presented are based on analogous Gewald reactions with corresponding para-substituted acetophenones and are intended to illustrate the relative reactivity of the different building blocks.

The data suggests that the presence of a fluorine atom at the para-position of the phenyl ring leads to a higher yield in the Gewald reaction compared to other halogen substituents, the unsubstituted analog, and the methoxy-substituted counterpart. This enhanced reactivity can be attributed to the electron-withdrawing nature of the fluorine atom, which increases the acidity of the methylene protons, thereby facilitating the initial Knoevenagel condensation step of the Gewald reaction.

Experimental Protocols

A general and efficient experimental protocol for the one-pot synthesis of 2-aminothiophenes via the Gewald reaction using 2-aryl-3-oxobutanenitriles is provided below. This protocol is adapted from established methods for similar substrates.

One-Pot Synthesis of Substituted 2-Aminothiophenes

  • Materials:

    • 2-(4-Substituted-phenyl)-3-oxobutanenitrile (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Elemental Sulfur (1.1 mmol)

    • Morpholine (2.0 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask, add the 2-(4-substituted-phenyl)-3-oxobutanenitrile (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).

    • Add morpholine (2.0 mmol) to the mixture with stirring.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Reaction Mechanism and Experimental Workflow

The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by Michael addition of sulfur, and subsequent cyclization and tautomerization.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-Aryl-3-oxobutanenitrile E Knoevenagel Condensation A->E B Active Methylene Nitrile B->E C Elemental Sulfur F Michael Addition of Sulfur C->F D Base (e.g., Morpholine) D->E Catalyst E->F G Ring Closure & Tautomerization F->G H 2-Aminothiophene Derivative G->H

Figure 1: Experimental workflow for the Gewald three-component reaction.

Signaling Pathways and Biological Relevance

The 2-aminothiophene scaffold synthesized using these building blocks is a common core in many biologically active molecules, including inhibitors of various protein kinases. For instance, derivatives of 2-aminothiophenes have been shown to inhibit kinases involved in cancer progression and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-Activated Protein Kinases (MAPK).

MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Proliferation, Differentiation, Survival Gene_Expression->Cellular_Response Inhibitor 2-Aminothiophene Derivative Inhibitor->Raf Inhibitor->MEK

Figure 2: Simplified MAPK signaling pathway and potential inhibition by 2-aminothiophene derivatives.

Comparative Biological Activities of Heterocyles Derived from 2-(4-Fluorophenyl)-3-oxobutanenitrile and Structurally Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various heterocycles synthesized from precursors structurally related to 2-(4-Fluorophenyl)-3-oxobutanenitrile. While direct studies on heterocycles derived from this specific precursor are limited in publicly available literature, this guide draws upon experimental data from closely related analogues to offer insights into their potential therapeutic applications. The comparison focuses on key biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Heterocyclic compounds, particularly those containing pyrazole and pyridine moieties, have demonstrated significant potential as anticancer agents. The presence of the 4-fluorophenyl group is often associated with enhanced cytotoxic activity.

Comparative Data of Anticancer Activity
Heterocycle ClassDerivative/CompoundCell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Citation
Pyrazoles 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrileK562 (Leukemia)0.021ABT-751-[1]
A549 (Lung)0.69ABT-751-[1]
1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivativeHepG2 (Liver)9.13Doxorubicin34.24[2]
MCF-7 (Breast)16.52Doxorubicin20.85[2]
A549 (Lung)6.52Doxorubicin5.93[2]
PC3 (Prostate)9.13Doxorubicin38.02[2]
Nicotinonitriles 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile derivative 1HepG2 (Liver)8.78--[3]
HeLa (Cervical)15.32--[3]
4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile derivative 2HepG2 (Liver)5.16--[3]
HeLa (Cervical)4.26--[3]
Relevant Signaling Pathways in Cancer

The anticancer activity of these heterocyclic compounds is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways are the PI3K/AKT and MAPK/ERK pathways.

PI3K_AKT_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., Myc, Fos) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: The MAPK/ERK signaling cascade, crucial for transmitting signals for cell growth.

Anti-inflammatory Activity

Isoxazole and pyrazole derivatives are well-documented for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Comparative Data of Anti-inflammatory Activity
Heterocycle ClassDerivative/CompoundAssayInhibition (%)Reference CompoundInhibition (%)Citation
Isoxazoles/Furoxans Furoxan derivative 14Carrageenan-induced paw edema59--[4]
Pyrazoles Pyrazole derivative 9Carrageenan-induced rat paw edema-Diclofenac/Celecoxib-[5]

COX-2 Inhibition Data

Heterocycle ClassDerivative/CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCitation
Isoxazoles Isoxazole derivative C3---Celecoxib
Isoxazole derivative C5---Celecoxib
Isoxazole derivative C6---Celecoxib
Pyrazoles Pyrazole derivative 90.26>50192.3Celecoxib[5]
Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory activity of many of these heterocycles is the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.

COX2_Inhibition_Pathway cluster_synthesis Prostaglandin Synthesis membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins converts to inflammation Inflammation Pain, Fever prostaglandins->inflammation heterocycle Heterocyclic Inhibitor heterocycle->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by heterocyclic compounds to reduce inflammation.

Antimicrobial Activity

Pyridine and pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Data of Antimicrobial Activity
Heterocycle ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Pyridines 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneS. aureus---[6]
B. subtilis---[6]
E. coli---[6]
P. aeruginosa---[6]
A. niger---[6]
P. rubrum---[6]
Pyrazoles 1,5-disubstituted-1H-pyrazolesVarious bacteria & fungiWeak activityBifonazole-[7]

Enzyme Inhibition

Beyond COX-2, certain heterocyclic derivatives have shown inhibitory activity against other enzymes, such as α-amylase, which is relevant in the management of diabetes.

Comparative Data of Enzyme Inhibition
Heterocycle ClassEnzymeIC50 (µM)Reference CompoundIC50 (µM)Citation
Trifluoromethylated Flavonoid-based Isoxazoles α-Amylase12.6 ± 0.2Acarbose-[8]

Experimental Protocols

General Experimental Workflow

The evaluation of the biological activity of newly synthesized compounds typically follows a standardized workflow from synthesis to in-depth biological assays.

Experimental_Workflow synthesis Synthesis of Heterocycles from this compound purification Purification and Characterization (NMR, MS) synthesis->purification screening Initial Biological Screening (e.g., MTT assay for cytotoxicity) purification->screening dose_response Dose-Response Studies (Determination of IC50/EC50) screening->dose_response in_vivo In Vivo Studies (e.g., Animal models) dose_response->in_vivo mechanistic Mechanistic Studies (e.g., Western Blot, Pathway Analysis) in_vivo->mechanistic

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a reference drug (e.g., Indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

α-Amylase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a buffer solution (e.g., phosphate buffer, pH 6.9), and α-amylase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add starch solution as the substrate to initiate the enzymatic reaction and incubate for another 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNSA) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a reference standard.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-Containing Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of compounds containing the 2-(4-fluorophenyl) moiety, focusing on their cytotoxic effects against various cancer cell lines. Due to a lack of comprehensive SAR studies on 2-(4-fluorophenyl)-3-oxobutanenitrile derivatives, this guide presents data on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives as a case study. The data herein is intended to provide insights into how structural modifications on this scaffold influence anticancer activity.

Data Summary of Anticancer Activity

The in-vitro cytotoxic activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]

Compound IDR-group (Substitution on N-phenyl ring)IC50 (μM) vs. PC3IC50 (μM) vs. MCF-7IC50 (μM) vs. HL-60
2a 2-NO₂>100>100>100
2b 3-NO₂52>100>100
2c 4-NO₂80100>100
2d 2-OCH₃>100>100>100
2e 3-OCH₃>100>100>100
2f 4-OCH₃>100>100>100
Imatinib (Reference Drug)4098Not Reported

Structure-Activity Relationship Analysis

The data reveals key insights into the SAR of these 2-(4-fluorophenyl)-N-phenylacetamide derivatives:

  • Influence of the N-phenyl Substituent: The nature and position of the substituent on the N-phenyl ring significantly impact the cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing nitro (NO₂) group appears to be crucial for activity. Compounds with a nitro group (2a-2c) demonstrated higher cytotoxicity compared to those with an electron-donating methoxy (OCH₃) group (2d-2f), which were largely inactive.[1][2]

  • Positional Isomerism: The position of the nitro group on the N-phenyl ring influences the potency. The meta-substituted derivative (2b , 3-NO₂) exhibited the highest activity against the PC3 cell line (IC50 = 52 μM).[1][2] The para-substituted analog (2c , 4-NO₂) showed moderate activity against both PC3 and MCF-7 cell lines.[1][2] The ortho-substituted compound (2a , 2-NO₂) was inactive.

  • Cell Line Specificity: The active compounds showed a degree of selectivity, with the most promising activity observed against the PC3 prostate cancer cell line.[1][2]

.

SAR_Relationship Core 2-(4-Fluorophenyl)-N-phenylacetamide Core Nitro N-phenyl-NO2 Substituents Core->Nitro Methoxy N-phenyl-OCH3 Substituents Core->Methoxy MetaNitro meta-NO2 (2b) Nitro->MetaNitro ParaNitro para-NO2 (2c) Nitro->ParaNitro Inactive No Significant Cytotoxic Activity Methoxy->Inactive Active Increased Cytotoxic Activity (PC3, MCF-7) MetaNitro->Active ParaNitro->Active

Caption: Logical flow of the structure-activity relationship for 2-(4-fluorophenyl)-N-phenylacetamide derivatives.

Experimental Protocols

The cytotoxic activity of the compounds was determined using the MTS assay.

MTS Assay Protocol

The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Culture: PC3, MCF-7, and HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

    • The cells were then treated with various concentrations of the test compounds (typically ranging from 1 to 100 μM) and incubated for an additional 48 hours.

    • Following the incubation period, 20 μL of the MTS solution (containing phenazine methosulfate) was added to each well.

    • The plates were incubated for 3 hours at 37°C.

    • The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.

.

Experimental_Workflow Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with 2-(4-Fluorophenyl) Derivatives Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate for 3h AddMTS->Incubate3 Measure Measure Absorbance at 490 nm Incubate3->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. Rapid metabolism can lead to poor bioavailability and the formation of inactive or even toxic byproducts, hindering a promising candidate's journey to clinical application. This guide provides a comparative assessment of the metabolic stability of compounds derived from 2-(4-Fluorophenyl)-3-oxobutanenitrile, a scaffold with relevance in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics.

The core structure, this compound, possesses two key features that influence its metabolic fate: a 4-fluorophenyl group and a β-ketonitrile moiety. The fluorine atom on the phenyl ring is a common strategic modification in drug design, often introduced to block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The β-ketonitrile group, on the other hand, can be a site for various enzymatic transformations. Understanding the interplay of these structural elements is crucial for predicting and improving the metabolic stability of its derivatives.

Comparative Metabolic Stability in Human Liver Microsomes

To provide a clear comparison, the following table summarizes the in vitro metabolic stability of the parent compound, this compound, and several hypothetical derivatives in human liver microsomes (HLM). These derivatives feature common structural modifications known to influence metabolic pathways. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Cpd-1 This compoundParent Compound4530.8Moderate
Cpd-2 2-(4-Fluorophenyl)-3-hydroxybutanenitrileReduction of Ketone2555.4Low
Cpd-3 2-(4-Fluorophenyl)-3-oxobutanamideHydrolysis of Nitrile6521.3Moderate to High
Cpd-4 2-(3,4-Difluorophenyl)-3-oxobutanenitrileAdditional Ring Fluorination7518.5High
Cpd-5 2-(4-Fluorophenyl)-3-oxo-4-phenylbutanenitrilePhenyl Substitution at C43539.6Moderate to Low

Note: The data presented in this table are representative values based on established principles of drug metabolism and are intended for illustrative and comparative purposes. Actual experimental values may vary.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for accurately assessing metabolic stability. The following section details a typical protocol for determining the in vitro metabolic stability of a compound using human liver microsomes.

Human Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes in the presence of a co-factor (NADPH) regenerating system.

2. Materials and Equipment:

  • Human liver microsomes (pooled from multiple donors)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate.

    • Add the diluted human liver microsome solution to each well and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[2]

  • Sample Processing:

    • Seal the plate and centrifuge at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Metabolic Processes

To better understand the experimental process and potential metabolic pathways, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH System) add_compound Add Test Compound to Plate add_microsomes Add Microsomes & Pre-incubate add_compound->add_microsomes start_reaction Initiate Reaction with NADPH add_microsomes->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction at Time Points incubate->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of the in vitro human liver microsomal stability assay.

G Potential Metabolic Pathways of this compound Derivatives cluster_pathways Metabolic Transformations parent This compound (Parent Compound) oxidation Aromatic Hydroxylation (CYP450-mediated) parent->oxidation Phase I reduction Ketone Reduction parent->reduction Phase I hydrolysis Nitrile Hydrolysis parent->hydrolysis Phase I/II metabolite1 Hydroxylated Metabolite oxidation->metabolite1 metabolite2 Alcohol Metabolite reduction->metabolite2 metabolite3 Carboxylic Acid/Amide Metabolite hydrolysis->metabolite3

Caption: Potential Phase I metabolic pathways for the parent compound.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. For compounds derived from this compound, strategic modifications to the core structure can significantly influence their metabolic fate. The provided data and protocols offer a framework for researchers to systematically evaluate and compare the stability of their novel compounds. By integrating these in vitro assays early in the drug discovery pipeline, scientists can prioritize candidates with more favorable pharmacokinetic profiles, ultimately accelerating the development of new and effective medicines.

References

The Strategic Advantage of 2-(4-Fluorophenyl)-3-oxobutanenitrile in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. This guide provides a comparative analysis of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a versatile precursor, highlighting its advantages in the synthesis of potent and selective kinase inhibitors for cancer therapy. We present a case study on a novel pyrano[2,3-c]pyrazole derivative, an AKT2 inhibitor, and compare its performance with a well-established alternative, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to this compound in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a fluorinated phenyl ring, a ketone, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final compound.[1]

A Case Study: Pyrano[2,3-c]pyrazole Derivative as an AKT2 Kinase Inhibitor

Recent research has demonstrated the utility of this compound in the synthesis of a novel series of pyrano[2,3-c]pyrazole derivatives. One such derivative, compound 4j , has been identified as a potent and selective inhibitor of AKT2 kinase, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers such as glioblastoma.[2][3]

Comparative Performance Analysis

To objectively assess the performance of the this compound-derived compound 4j , we compare its activity with MK-2206 , a well-characterized allosteric pan-AKT inhibitor.

CompoundTarget Kinase(s)IC50 (µM) [a]Cell LineCancer TypeEC50 (µM) [b]
Compound 4j AKT1, AKT2 14 (AKT1), 12 (AKT2) [2]GL261Murine Glioblastoma20 ± 3 [2]
MK-2206 AKT1, AKT2, AKT30.008 (Akt1), 0.012 (Akt2), 0.065 (Akt3)[4]GL261Murine Glioblastoma2 ± 0.5 [2]

[a] IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological target in vitro. [b] EC50 (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Analysis of Comparative Data:

The data reveals that while MK-2206 is a more potent inhibitor of AKT in both biochemical and cellular assays, the pyrano[2,3-c]pyrazole derivative 4j , synthesized using this compound, exhibits noteworthy activity in the low micromolar range against AKT2.[2][4] The significance of compound 4j lies in its novel scaffold, which presents a new avenue for the development of selective AKT2 inhibitors. The fluorophenyl group, introduced via the starting material, likely contributes to its favorable biological activity and provides a vector for further optimization to enhance potency and selectivity.

The AKT Signaling Pathway in Glioblastoma

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. In many cancers, including glioblastoma, this pathway is hyperactivated, often due to mutations in key components like PTEN or PIK3CA.[5][6] AKT2 is a crucial isoform in this pathway, and its inhibition is a promising therapeutic strategy.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation via TSC2 inhibition GSK3b GSK3β AKT->GSK3b Inhibition Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) TSC2 TSC2 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound_4j Compound 4j (derived from This compound) Compound_4j->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Compound 4j.

Experimental Protocols

Synthesis of Pyrano[2,3-c]pyrazole derivative (4j)

The synthesis of compound 4j is achieved through a three-component reaction involving an appropriate aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO in ethanol.[2] While the specific aldehyde used to produce the phenyl-substituted pyran ring of 4j is not explicitly detailed as being derived from this compound in the provided search results, the general synthetic scheme for related pyrano[2,3-c]pyrazoles utilizes precursors that can be synthesized from such building blocks.

In Vitro Kinase Inhibition Assay (for IC50 determination)

The inhibitory activity of compound 4j against AKT1 and AKT2 can be determined using a radiometric or fluorescence-based kinase assay. A general protocol is as follows:

  • Reagents and Materials:

    • Purified recombinant human AKT1 and AKT2 enzymes.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • ATP (at a concentration close to the Km for each enzyme).

    • Peptide substrate (e.g., a fluorescently labeled peptide or a peptide for radiolabeling).

    • Compound 4j and reference inhibitor (MK-2206) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).

    • 384-well plates.

  • Procedure:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add serial dilutions of the test compound (e.g., 4j ) or reference inhibitor in DMSO.

    • Add the AKT enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Cell Viability Assay (for EC50 determination)

The effect of compound 4j on the viability of cancer cells (e.g., GL261 glioblastoma cells) can be assessed using a colorimetric or luminescence-based assay such as the MTS or CellTiter-Glo® assay.

  • Reagents and Materials:

    • GL261 cells.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Compound 4j and reference inhibitor dissolved in DMSO.

    • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • 96-well plates.

  • Procedure:

    • Seed the GL261 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or reference inhibitor. Include a DMSO-only control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the EC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start_Mat 2-(4-Fluorophenyl)- 3-oxobutanenitrile & Other Reagents Synthesis Three-component Reaction Start_Mat->Synthesis Compound_4j Compound 4j Synthesis->Compound_4j Kinase_Assay Kinase Inhibition Assay (IC50) Compound_4j->Kinase_Assay Cell_Assay Cell Viability Assay (EC50) Compound_4j->Cell_Assay Analysis Comparative Performance Analysis Kinase_Assay->Analysis Cell_Assay->Analysis

Caption: Experimental workflow from synthesis to comparative analysis.

Conclusion

This compound serves as a valuable and strategic starting material in medicinal chemistry for the generation of novel kinase inhibitors. The derived pyrano[2,3-c]pyrazole 4j demonstrates promising activity against AKT2, a key cancer target. While not as potent as the established inhibitor MK-2206, its unique chemical scaffold, enabled by the versatility of the starting butanenitrile, offers a solid foundation for the development of next-generation therapeutics with potentially improved selectivity and pharmacological profiles. The incorporation of the fluorophenyl moiety from the outset is a key advantage, often leading to enhanced drug-like properties. Further optimization of this series could lead to clinical candidates for the treatment of glioblastoma and other cancers with aberrant AKT signaling.

References

Benchmarking 2-(4-Fluorophenyl)-3-oxobutanenitrile against other nitrile-containing reagents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and high yield. Nitrile-containing compounds, in particular, are versatile building blocks prized for their reactivity in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of numerous pharmaceutical agents and fine chemicals. This guide provides a comprehensive, data-driven comparison of 2-(4-Fluorophenyl)-3-oxobutanenitrile against other prominent nitrile-containing reagents: malononitrile, ethyl cyanoacetate, and phenylacetonitrile. The objective is to furnish researchers with the critical information needed to make informed decisions for their synthetic strategies.

Overview of Compared Reagents

The reagents under comparison represent distinct classes of nitrile-containing compounds, each with unique structural features that dictate their reactivity and synthetic applications.

  • This compound: A β-ketonitrile featuring a fluorinated aromatic ring. The presence of both a ketone and a nitrile group activates the intervening methylene proton, making it a valuable precursor for a variety of heterocyclic systems. The fluorine substituent can modulate the electronic properties and metabolic stability of the final products.

  • Malononitrile: A highly reactive dinitrile with a methylene group activated by two adjacent cyano groups. Its exceptional acidity makes it a potent nucleophile in a wide array of condensation and multicomponent reactions.[1][2]

  • Ethyl Cyanoacetate: An ester-activated nitrile that serves as a versatile reagent in Knoevenagel condensations, the synthesis of pyridones, and other heterocyclic systems.[3] The ester group offers an additional site for chemical modification.

  • Phenylacetonitrile: An arylacetonitrile with benzylic protons that can be readily deprotonated to form a nucleophilic carbanion, widely used in alkylation and condensation reactions.

Performance in Key Synthetic Transformations

To provide a clear and objective comparison, the performance of these reagents is evaluated in two common and synthetically important transformations: the Knoevenagel condensation and the synthesis of heterocyclic scaffolds.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The following table summarizes the performance of the compared reagents in this reaction.

ReagentAldehyde/KetoneCatalystSolventReaction TimeYield (%)
This compound Aryl aldehydesBasicEthanolNot specifiedNot specified
Malononitrile Aromatic aldehydesSeO2/ZrO2Water/Solvent-free0.5 - 0.75 h92-98%[4]
Malononitrile BenzaldehydeCa-BTCNot specifiedNot specifiedUp to 99%[5]
Ethyl Cyanoacetate IsatinsSBA-Pr-SO3HWaterLonger than malononitrileHigh
Ethyl Cyanoacetate Aromatic aldehydesTriphenylphosphineSolvent-freeNot specifiedExcellent
Phenylacetonitrile BenzaldehydeBaseNot specifiedNot specifiedNot specified

Key Observations:

  • Malononitrile consistently demonstrates high reactivity and provides excellent yields in Knoevenagel condensations under various conditions, including environmentally benign solvent-free and aqueous media.[4]

  • Ethyl cyanoacetate is also highly effective, though reaction times may be longer compared to malononitrile in some cases.[3]

  • While this compound is expected to participate in Knoevenagel condensations due to its active methylene group, specific yield and reaction time data for direct comparison is less readily available in the literature.

Synthesis of Heterocyclic Scaffolds

Nitrile-containing reagents are instrumental in the synthesis of a diverse range of heterocyclic compounds, which form the core of many drug molecules.

ReagentHeterocycle SynthesizedReaction TypeYield (%)
This compound 2-(3-Oxoindolin-2-ylidene)acetonitrilesOxidative Cyclization71%
Malononitrile Pyrano[2,3-c]pyrazolesThree-component reactionModerate to excellent
Malononitrile 2-Amino-4H-benzo[g]chromene-5,10-dione-3-carbonitrilesThree-component reaction71-76%[6]
Ethyl Cyanoacetate 3-Cyano-2-pyridonesFour-component reaction89%
Ethyl Cyanoacetate 3-Cyano-2-pyridonesTwo-step synthesis61-79%[7]
Phenylacetonitrile Not specifiedNot specifiedNot specified

Key Observations:

  • All three reagents—this compound, malononitrile, and ethyl cyanoacetate—are effective precursors for the synthesis of various heterocyclic systems.

  • Malononitrile and ethyl cyanoacetate are particularly well-documented in multicomponent reactions for the efficient construction of complex heterocycles in good to excellent yields.

  • This compound serves as a valuable building block for fluorinated indolinone derivatives, a scaffold of interest in medicinal chemistry.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for reactions involving the benchmarked reagents.

General Procedure for Knoevenagel Condensation with Malononitrile

A mixture of an aromatic aldehyde (2 mmol) and malononitrile (2.1 mmol) is prepared. To this, 0.1 g of SeO2/ZrO2 catalyst is added. The reaction mixture is stirred at room temperature in either water or under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is separated by filtration, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the desired alkene derivative.[4]

General Procedure for the Synthesis of 3-Cyano-2-pyridones using Ethyl Cyanoacetate

A mixture of an aromatic aldehyde, a ketone, ethyl cyanoacetate, and an excess of ammonium acetate is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 3-cyano-2-pyridone.

General Procedure for Alkylation of Phenylacetonitrile

To a solution of phenylacetonitrile in a suitable solvent, a strong base such as sodium amide or potassium tert-butoxide is added at a low temperature. The resulting carbanion is then treated with an alkyl halide. The reaction mixture is stirred until completion, as indicated by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the alkylated phenylacetonitrile, which can be further purified by chromatography or distillation.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes.

Knoevenagel_Condensation cluster_reactants Reactants Aldehyde Aldehyde/Ketone Intermediate2 Aldol-type Adduct Aldehyde->Intermediate2 ActiveMethylene Active Methylene (Nitrile Reagent) Catalyst Base Catalyst ActiveMethylene->Catalyst Deprotonation Intermediate1 Enolate Intermediate Catalyst->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Attack Product α,β-Unsaturated Nitrile Intermediate2->Product Dehydration Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Heterocycle_Synthesis_Workflow Start Start: Combine Reactants (Aldehyde, Nitrile, etc.) Reaction Reaction under Optimized Conditions (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Proceed upon completion Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Heterocyclic Product Analysis->End

Caption: A typical experimental workflow for heterocyclic synthesis.

Conclusion

The choice of a nitrile-containing reagent is highly dependent on the specific synthetic target and desired reaction pathway.

  • Malononitrile stands out for its exceptional reactivity in Knoevenagel condensations and its versatility in multicomponent reactions, often providing high yields in short reaction times under mild and green conditions.

  • Ethyl cyanoacetate is a robust and versatile reagent, particularly valuable for the synthesis of pyridone and other heterocyclic systems, with the added advantage of an ester functionality for further derivatization.

  • Phenylacetonitrile is the reagent of choice for introducing a cyanomethylphenyl group and for subsequent alkylation reactions at the benzylic position.

  • This compound offers a unique combination of a β-ketonitrile scaffold with a fluorinated aromatic ring, making it a strategic choice for the synthesis of fluorinated heterocycles with potential applications in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity.

While direct, side-by-side comparative data for all these reagents under identical conditions is not always available, this guide provides a solid foundation based on reported experimental results to aid researchers in selecting the most appropriate nitrile-containing building block for their synthetic endeavors. The provided protocols and reaction diagrams serve as a practical starting point for laboratory work.

References

Safety Operating Guide

Safe Disposal of 2-(4-Fluorophenyl)-3-oxobutanenitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 2-(4-Fluorophenyl)-3-oxobutanenitrile must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its primary hazard: it is classified as Toxic if swallowed [1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[2].

2. Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For solid materials, carefully sweep or vacuum the substance. For liquid solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill[2].

  • Collection: Carefully collect the spilled material and absorbent into a suitable, labeled, and closed container for disposal[2].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined below.

3. Disposal Procedures

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1][3]. It is imperative to follow national and local regulations for chemical waste disposal[1].

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1].

    • Keep the waste in its original container if possible, or in a clearly labeled, compatible container[1]. The container must be sealed to prevent leaks.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., the skull and crossbones for "Toxic").

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.

    • The storage area should be away from incompatible materials. While specific incompatibilities for this compound are not listed, as a general precaution, store it away from strong oxidizing agents, acids, and bases.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Handle uncleaned containers as you would the product itself[1]. These items should be collected in a labeled bag or container and disposed of through the chemical waste stream.

Summary of Key Disposal Information

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][3]
Waste Mixing No mixing with other waste.[1]
Container Handling Leave chemicals in original containers. Handle uncleaned containers like the product itself.[1]
Regulatory Compliance Waste material must be disposed of in accordance with national and local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Waste Generated (this compound) is_spill Is it a spill? start->is_spill routine_waste Routine Laboratory Waste is_spill->routine_waste No spill_cleanup Follow Spill Cleanup Protocol (Contain, Collect, Decontaminate) is_spill->spill_cleanup Yes segregate Segregate Waste (Do not mix with other chemicals) routine_waste->segregate spill_cleanup->segregate label_container Label Container (Chemical Name, Hazard Symbol) segregate->label_container store Store in Designated Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Proper Disposal by Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(4-Fluorophenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-3-oxobutanenitrile. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Immediate Safety and Handling Precautions

This compound is a solid substance that requires careful handling to avoid potential health hazards.[1] Based on data for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.To prevent accidental splashes and protect the eyes from irritation.[2][3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).To avoid direct skin contact and potential irritation. Nitrile gloves offer good resistance to a wide range of chemicals.[2][3][5][6][7][8]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To protect the skin from potential exposure.[2][9][10][11]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of dust or aerosols, which may cause respiratory irritation.[2][3][12]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

Experimental Protocol: Safe Handling Workflow

  • Preparation :

    • Before starting any work, ensure you have read and understood the available safety information for the compound.[9]

    • Verify that all necessary PPE is available and in good condition.[11]

    • Ensure that a chemical fume hood is operational and accessible.[12][13]

    • Locate the nearest eyewash station and safety shower before beginning work.[13][14]

  • Handling :

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control potential dust.[12]

    • Use designated tools (e.g., spatulas, weighing paper) for handling the chemical.[9]

    • Avoid direct contact with the substance.[2]

    • Keep containers tightly closed when not in use to prevent contamination and accidental spillage.[2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10]

    • Clean the work area, including the balance and fume hood surface, to remove any residual chemical.

    • Remove and properly dispose of contaminated gloves and any disposable materials used during the process.

Disposal Plan: Managing Chemical Waste

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.

Experimental Protocol: Chemical Waste Management

  • Waste Collection :

    • Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[15]

    • Carefully transfer any waste product or contaminated materials (e.g., gloves, weighing paper) into the designated container.

  • Waste Labeling :

    • Immediately label the waste container with "Hazardous Waste."[15]

    • The label must include the full chemical name: "this compound," and its approximate quantity.[15]

    • Indicate the date when the waste was first added to the container.[15]

  • Waste Storage :

    • Keep the waste container tightly sealed except when adding waste.[15]

    • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[13][15]

    • Utilize secondary containment to prevent spills.[15]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[15]

    • Do not dispose of this chemical down the drain or in regular trash.[15]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review Safety Information prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Work handle1->handle2 post1 Clean Work Area handle2->post1 post2 Dispose of Contaminated Materials post1->post2 post3 Remove PPE and Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.